2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-13-9-7-12(8-10-13)17-15(18)14(16)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZSSOCBQJYQNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585360 | |
| Record name | 2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10295-48-4 | |
| Record name | 2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide (CAS Number: 10295-48-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide is a fascinating molecule that sits at the intersection of several classes of biologically active compounds. Its structure, featuring a chloroacetamide group, a methoxy-substituted phenyl ring, and an additional phenyl group, suggests a rich potential for chemical modification and a diverse range of applications, from medicinal chemistry to materials science. This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, potential biological significance, and essential safety protocols.
The core of this molecule is the N-arylacetamide scaffold, which is a privileged structure in drug discovery, appearing in a wide array of medicinal, agrochemical, and pharmaceutical compounds.[1] The presence of a reactive chlorine atom offers a versatile handle for further chemical derivatization, allowing for the exploration of a broad chemical space. Furthermore, the structural similarity to precursors of isoquinoline alkaloids, which are known for their diverse biological activities including antiviral, antifungal, and anticancer properties, underscores the potential of this compound as a valuable building block in the synthesis of novel therapeutic agents.[2]
This document aims to serve as a foundational resource for researchers interested in exploring the chemistry and potential applications of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known and predicted properties of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide.
| Property | Value | Source |
| CAS Number | 10295-48-4 | Santa Cruz Biotechnology[3], Advanced ChemBlocks Corp.[4] |
| Molecular Formula | C₁₅H₁₄ClNO₂ | Santa Cruz Biotechnology[3], Advanced ChemBlocks Corp.[4] |
| Molecular Weight | 275.73 g/mol | Santa Cruz Biotechnology[3] |
| IUPAC Name | 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide | Advanced ChemBlocks Corp.[4] |
| Purity | Typically ≥97% | Advanced ChemBlocks Corp.[4] |
| Storage | Store at room temperature in a dry, well-ventilated place. | Advanced ChemBlocks Corp.[4] |
Note: Experimental data such as melting point, boiling point, and detailed spectral analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are not widely available in the public domain and would typically be confirmed by the end-user upon synthesis and purification.
Synthesis of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide
The synthesis of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide can be logically achieved through the acylation of p-anisidine with 2-chloro-2-phenylacetyl chloride. This method is a standard approach for the formation of amides. The following protocol is an adapted procedure based on the successful synthesis of a structurally related compound, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, which employs similar reagents and conditions.[2]
Reaction Scheme
Caption: Synthesis of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide.
Experimental Protocol
Materials:
-
p-Anisidine
-
2-chloro-2-phenylacetyl chloride
-
Triethylamine (N(C₂H₅)₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), diluted (e.g., 1M)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of p-anisidine in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add 1.5 equivalents of triethylamine. The triethylamine acts as a base to neutralize the HCl byproduct of the reaction.
-
Acylation Reaction: Cool the mixture in an ice bath. Slowly add a solution of 1.2 equivalents of 2-chloro-2-phenylacetyl chloride in anhydrous dichloromethane dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture sequentially with diluted HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide.
Potential Applications and Biological Significance
While specific biological studies on 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide are not extensively reported, the chemical motifs present in its structure provide a strong rationale for its investigation in several areas of drug discovery and development.
As a Precursor for Isoquinoline Alkaloids
Structurally, this compound can be considered a precursor to isoquinoline alkaloids. Isoquinoline alkaloids are a large and diverse family of natural products known for a wide range of biological activities, including vasodilator, smooth muscle relaxant, antiviral, antifungal, anticancer, and antioxidant properties.[2] The synthesis of a related compound, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, was designed with its potential as an isoquinoline precursor in mind.[2] This suggests that 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide could be a valuable starting material for the synthesis of novel isoquinoline derivatives with potential therapeutic applications.
Antimicrobial and Antifungal Potential
Chloroacetamide derivatives are a known class of compounds with antimicrobial properties. They have been investigated as herbicides, antifungals, and disinfectants.[5] The proposed mechanism of action for some of these compounds involves the inhibition of essential enzymes in microorganisms. The combination of the chloroacetamide functional group with the phenyl and methoxyphenyl moieties in the target molecule makes it a candidate for screening against a panel of bacterial and fungal strains.
Central Nervous System (CNS) Activity
Phenylacetamide derivatives have been explored for their potential as antidepressant agents.[3] The modulation of serotonin (5-HT) signaling pathways is a key mechanism for many CNS-active drugs. A structurally related isoquinoline precursor demonstrated effects on 5-HT intracellular signaling pathways.[2] This suggests that 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide and its derivatives could be investigated for their potential to modulate neurotransmitter systems.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that this compound should be handled with care by trained personnel in a well-ventilated laboratory setting. While a comprehensive toxicological profile for 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide is not available, data from suppliers and related compounds indicate potential hazards.
GHS Hazard Statements (from supplier data):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.
-
First Aid:
-
If Swallowed: Rinse mouth and seek immediate medical attention.
-
On Skin: Wash with plenty of soap and water. If irritation persists, seek medical advice.
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If Inhaled: Move to fresh air. If breathing is difficult, seek medical attention.
-
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, the safety precautions for structurally related chloroacetamides should be followed.[4][6][7]
Conclusion
2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide (CAS 10295-48-4) is a compound with significant potential for researchers in organic synthesis, medicinal chemistry, and drug development. Its versatile chemical structure, combining a reactive chloroacetamide group with biologically relevant phenyl and methoxyphenyl rings, makes it an attractive starting point for the synthesis of novel compounds with a wide range of potential applications. This guide provides a foundational understanding of its synthesis, properties, and potential biological context, encouraging further investigation into this promising molecule. As with any chemical research, all handling and experimental work should be conducted with the utmost attention to safety and scientific rigor.
References
- García-Álvarez, J., et al. (2013). Amides in organic synthesis: production and applications. Org. Biomol. Chem., 11(36), 5999-6031.
- Guerrab, K., et al. (2021). Synthesis, crystal structure, Hirshfeld surface analysis and DFT studies of a new N-arylacetamide derivative.
- Kaur, H., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Frontiers in Chemistry, 10, 838333.
- Mihaylova, D., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Applied Sciences, 12(9), 4473.
- Missioui, M., et al. (2021). Synthesis, crystal structure, Hirshfeld surface analysis and DFT studies of a new N-arylacetamide derivative.
-
PubChem. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Zhang, L., et al. (2012). Amide bond formation in modern organic synthesis.
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- 7. chemos.de [chemos.de]
A Technical Guide to the Therapeutic Potential of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide: A Roadmap for Investigation
Foreword: Charting a Course for Discovery
In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide focuses on 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide, a compound for which direct and extensive biological data remains to be fully elucidated. The absence of a deep body of existing research presents not a void, but an opportunity for pioneering investigation.
This document, therefore, deviates from a conventional review of established applications. Instead, it serves as a technical roadmap, a forward-looking guide for researchers, scientists, and drug development professionals. By examining the chemical architecture of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide and drawing insights from structurally analogous compounds, we can logically infer its most promising therapeutic avenues. The core of this guide lies in providing the detailed, actionable experimental protocols necessary to systematically test these hypotheses. Our approach is grounded in the principle of "self-validating systems," where each proposed experiment is designed to yield clear, interpretable data that will either substantiate or refute a potential therapeutic application.
We will begin by dissecting the molecule itself, proposing a viable synthetic route. From there, we will delve into the most compelling potential applications, drawing parallels from the known bioactivities of related chloroacetamides and phenylacetamides. These include potential roles in smooth muscle relaxation, antimicrobial chemotherapy, oncology, and neurology. For each of these domains, we will not only discuss the theoretical underpinnings but also provide robust, step-by-step experimental designs.
This guide is intended to be a catalyst for research, providing the foundational knowledge and practical methodologies to unlock the potential of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide.
Compound Profile and Synthesis
Chemical and Physical Properties of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide
| Property | Value |
| CAS Number | 10295-48-4[1] |
| Molecular Formula | C₁₅H₁₄ClNO₂[1] |
| Molecular Weight | 275.73 g/mol [1] |
| IUPAC Name | 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide[1] |
| Appearance | White to off-white crystalline solid (predicted) |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol; sparingly soluble in water (predicted) |
Note: Some physical properties are predicted based on the chemical structure and data for similar compounds.
Proposed Synthesis Pathway
The synthesis of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide can be logically approached through a two-step process, drawing from established methods for the synthesis of related N-arylacetamides.[2][3][4][5] The general strategy involves the acylation of p-anisidine with 2-chloro-2-phenylacetyl chloride.
Step-by-Step Synthesis Protocol:
-
Preparation of 2-chloro-2-phenylacetyl chloride:
-
To a solution of mandelic acid in an appropriate solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain crude 2-chloro-2-phenylacetyl chloride, which can be used in the next step without further purification.
-
-
Acylation of p-anisidine:
-
Dissolve p-anisidine in a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a base (e.g., triethylamine or pyridine) to act as an acid scavenger.
-
Cool the solution to 0°C and add the crude 2-chloro-2-phenylacetyl chloride dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide as a crystalline solid.
-
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Inferred Therapeutic Applications and Mechanistic Hypotheses
Based on the chemical structure of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide and the known biological activities of related compounds, we can postulate several promising avenues for therapeutic investigation.
Vasodilation and Smooth Muscle Relaxation
A structurally related compound, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, has been identified as an isoquinoline precursor that stimulates endogenous nitric oxide (NO) synthesis and interacts with serotonin (5-HT) signaling pathways.[6] This provides a strong rationale for investigating the potential of our target compound as a vasodilator and smooth muscle relaxant.
Mechanistic Hypothesis:
The compound may modulate the activity of nitric oxide synthases (NOS), leading to an increase in NO production in endothelial and neuronal cells.[7][8][9][10] NO is a potent vasodilator that activates soluble guanylate cyclase in smooth muscle cells, resulting in increased cGMP levels and subsequent relaxation.
Additionally, the compound could interact with serotonin receptors, such as the 5-HT2A receptor, which are known to play a role in vascular smooth muscle contraction.[11][12][13][14]
Proposed Signaling Pathway Investigation:
Caption: Workflow for antimicrobial activity assessment.
Anticancer Activity
Phenylacetamide derivatives have been explored as potential anticancer agents. [15][16][17][18]Studies have shown that some of these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. [15][16][17][18][19] Mechanistic Hypothesis:
Similar to their antimicrobial action, the chloroacetamide group can act as an alkylating agent, targeting key proteins in cancer cell signaling pathways. [20]Potential targets include kinases involved in cell cycle progression and survival, such as those in the PI3K/Akt/mTOR pathway. [20]
Antidepressant Activity
Certain phenylacetamide derivatives have been investigated for their antidepressant-like effects. [3][21][22][23]The mechanism of action for some of these compounds involves the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine. [3] Mechanistic Hypothesis:
The structural features of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide may allow it to bind to the active site of MAO-A or MAO-B, leading to their inhibition. This would result in increased levels of monoamine neurotransmitters in the synaptic cleft, which is a key mechanism of many antidepressant drugs. [3]
Detailed Experimental Protocols
The following protocols are provided as a starting point for the in vitro evaluation of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide.
Isolated Organ Bath Assay for Smooth Muscle Reactivity
Objective: To assess the effect of the compound on the contractility of isolated smooth muscle preparations (e.g., rat aorta or guinea pig ileum).
Materials:
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.7 mM glucose)
-
Isolated tissue (e.g., thoracic aorta from a male Wistar rat)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Phenylephrine or KCl for inducing contraction
-
Acetylcholine or sodium nitroprusside as positive controls for relaxation
-
Test compound dissolved in a suitable vehicle (e.g., DMSO)
Procedure:
-
Prepare fresh Krebs-Henseleit solution and continuously bubble with carbogen gas, maintaining the pH at 7.4 and temperature at 37°C.
-
Euthanize the animal according to approved ethical guidelines and carefully dissect the desired tissue.
-
Cut the tissue into rings or strips (e.g., 2-3 mm aortic rings) and mount them in the organ baths containing Krebs-Henseleit solution.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.
-
Induce a stable contraction with a submaximal concentration of phenylephrine or KCl.
-
Once a stable plateau is reached, add cumulative concentrations of the test compound to the bath and record the relaxation response.
-
At the end of the experiment, add a maximal concentration of acetylcholine or sodium nitroprusside to assess the viability of the tissue.
-
Calculate the relaxation as a percentage of the pre-induced contraction.
Nitric Oxide Synthase (NOS) Activity Assay
Objective: To determine the effect of the compound on the activity of NOS in cell lysates or tissue homogenates.
Materials:
-
NOS activity assay kit (commercially available, typically based on the conversion of L-arginine to L-citrulline or colorimetric detection of nitrite/nitrate)
-
Cell culture or tissue sample
-
Lysis buffer
-
Protein quantification assay (e.g., Bradford or BCA)
-
Microplate reader
Procedure:
-
Prepare cell lysates or tissue homogenates according to the assay kit's instructions.
-
Determine the protein concentration of the lysates/homogenates.
-
Incubate a defined amount of protein with the reaction mixture provided in the kit, which typically includes L-arginine and necessary cofactors (NADPH, FAD, FMN, BH₄). [8][10]4. Add different concentrations of the test compound to the reaction wells.
-
Incubate the reaction at the recommended temperature and for the specified duration.
-
Stop the reaction and measure the product (e.g., L-citrulline or nitrite/nitrate) using a microplate reader.
-
Calculate the NOS activity and express it as a percentage of the control (vehicle-treated) sample.
Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
Objective: To qualitatively assess the antimicrobial activity of the compound against a panel of pathogenic bacteria and fungi. [24][25][26][27][28] Materials:
-
Mueller-Hinton agar (MHA) plates [26]* Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile paper disks
-
Test compound dissolved in a suitable solvent
-
Positive control antibiotic disks (e.g., ampicillin, fluconazole)
-
Negative control disk (solvent only)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a standardized inoculum of the microbial strain in sterile saline or broth.
-
Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the microbial suspension. [25]3. Impregnate sterile paper disks with a known concentration of the test compound.
-
Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.
MTT Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of the compound on cancer cell lines. [29][30][31][32][33] Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, PC-3 prostate cancer)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. [31]5. Add the solubilization solution to dissolve the formazan crystals. [31]6. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Future Directions and Concluding Remarks
The therapeutic potential of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide is, at present, a matter of informed speculation. The structural motifs within the molecule, however, point towards several high-priority avenues of investigation. The experimental protocols detailed in this guide provide a robust framework for initiating this exploratory work.
A systematic evaluation, beginning with the proposed in vitro assays, will be crucial in building a comprehensive biological profile of this compound. Positive results in any of these initial screens will warrant progression to more advanced studies, including:
-
In vivo efficacy studies in relevant animal models of disease (e.g., hypertensive rats, tumor xenograft models).
-
Pharmacokinetic and toxicological profiling to assess the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
-
Structure-activity relationship (SAR) studies involving the synthesis and evaluation of a library of analogs to optimize potency and selectivity.
The journey from a novel chemical entity to a clinically viable therapeutic is long and challenging. However, it is a journey that begins with the foundational research outlined in this guide. It is our hope that this technical roadmap will inspire and facilitate the research necessary to uncover the true therapeutic potential of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide.
References
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Afshari, A. R., et al. (2018). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 17(1), 113–122. [Link]
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PubMed. (2018). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]
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Bocheva, A., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Applied Sciences, 12(9), 4473. [Link]
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PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. [Link]
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Kim, J. Y., et al. (2022). N-Aryl-S-aryl-2-mercaptoacetamide Derivatives Effectively Inhibit Mushroom and Cellular Tyrosinase Activities, Melanin Production, and Pigmentation in Zebrafish Larvae: Regarding Copper Ion Chelation. Molecules, 27(11), 3505. [Link]
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Al-Ostath, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(13), 5064. [Link]
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Martin, F., et al. (2021). Novel and atypical pathways for serotonin signaling. FEBS Journal, 288(11), 3456-3474. [Link]
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An In-depth Technical Guide to 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide Derivatives and Their Multifaceted Applications
Introduction: Unveiling a Versatile Chemical Scaffold
The family of N-arylacetamides represents a cornerstone in medicinal chemistry, serving as crucial intermediates for the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Within this broad class, derivatives of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide have emerged as a particularly promising scaffold, demonstrating a remarkable breadth of biological activities. The core structure, characterized by a central acetamide linkage flanked by a substituted phenyl ring and a chloro-substituted carbon, provides a versatile template for chemical modification, enabling the fine-tuning of its pharmacological properties.
This technical guide offers a comprehensive exploration of these derivatives, from their synthetic pathways and chemical characterization to their diverse therapeutic applications. We will delve into the mechanistic underpinnings of their biological effects, provide detailed experimental protocols for their synthesis and evaluation, and present a forward-looking perspective on their potential in drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this intriguing class of compounds.
Synthesis and Characterization: Building the Core Structure
The synthesis of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide and its derivatives typically proceeds through a straightforward and efficient nucleophilic acyl substitution reaction. The general approach involves the reaction of a substituted aniline with a chloroacetyl chloride derivative.
General Synthetic Pathway
A common and effective method for synthesizing the parent compound, 2-chloro-N-(4-methoxyphenyl)acetamide, involves the reaction of p-anisidine (4-methoxyaniline) with chloroacetyl chloride.[3] This reaction is typically carried out in a suitable solvent at room temperature. The lone pair of electrons on the nitrogen atom of the p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the final acetamide product.
The versatility of this synthetic route lies in the ability to introduce a wide range of substituents onto both the phenyl ring of the aniline and the alpha-carbon of the acetyl chloride. This allows for the creation of a diverse library of derivatives with potentially unique biological activities.
Experimental Protocol: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide
This protocol provides a step-by-step methodology for the laboratory synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide.
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Chloroacetyl chloride
-
Aqueous sodium acetate solution
-
Ethanol
-
Acetic acid
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
-
Cold water
Procedure:
-
Dissolve 1 mmol of p-anisidine in 30 ml of pure acetic acid in a flask and place it in an ice bath to cool.[1]
-
While stirring, add 1.2 mmol of chloroacetyl chloride portion-wise to the cooled solution.[1]
-
After the addition is complete, continue stirring for 30 minutes at room temperature.[1]
-
Add 25 ml of a sodium acetate solution to the reaction mixture, which will induce the precipitation of the solid product.[1]
-
Filter the resulting solid and wash it with cold water.[1]
-
Dry the solid and recrystallize it from an ethanol solution to obtain the pure 2-chloro-N-(4-methoxyphenyl)acetamide as colorless crystals.[1]
Characterization: The synthesized compound can be characterized using various spectroscopic techniques:
-
FT-IR (cm⁻¹): Look for characteristic peaks around 3200-3300 (N-H stretch), 1640-1660 (C=O stretch), and 785-540 (C-Cl stretch).[1][3]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, the methylene protons adjacent to the chlorine, and the amide proton.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (199.63 g/mol for the parent compound).[3][4]
A Spectrum of Biological Activities and Therapeutic Potential
Derivatives of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide have demonstrated a wide range of biological activities, highlighting their potential as therapeutic agents in various disease areas.
Antimicrobial and Antifungal Activity
Several studies have highlighted the antimicrobial potential of chloroacetamide derivatives. The presence of the chlorine atom appears to be crucial for this activity.[5] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[6]
For instance, 2-chloro-N-phenylacetamide has been shown to be effective against fluconazole-resistant strains of Candida albicans and Candida parapsilosis, inhibiting both planktonic cells and biofilm formation.[7] Another derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated promising antibacterial activity against Klebsiella pneumoniae.[5][8] It has also been shown to have a synergistic effect when combined with carbapenem antibiotics like meropenem and imipenem.[8] The proposed mechanism of antimicrobial action involves the ability of the chloro group to induce the degradation of sulfhydryl enzymes and amino acids, leading to a loss of intracellular material and decreased nutrient absorption by the microbial cell.
Anticancer Properties
Phenylacetamide derivatives have also been investigated for their potential as anticancer agents.[9] Studies have shown that certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives exhibit cytotoxic effects against various cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines.[9] The presence of specific substituents, such as a nitro group, has been found to enhance the cytotoxic activity.[9]
Analgesic and Anti-inflammatory Effects
The analgesic properties of acetamide derivatives have been explored, with some compounds showing significant pain-relieving effects.[10][11] The mechanism of action for this analgesic activity is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the synthesis of prostaglandins, molecules that are majorly responsible for pain and inflammation.[12] Molecular docking studies have shown that some 2-chloro-N,N-diphenylacetamide derivatives can bind to the active sites of both COX-1 and COX-2 enzymes, suggesting a potential mechanism for their analgesic effects.[12]
Anticonvulsant Potential
Derivatives of N-phenylacetamide have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy.[13][14] These compounds have shown activity in maximal electroshock (MES)-induced seizures, which is a model for generalized tonic-clonic seizures.[13] Certain structural modifications, such as the introduction of a trifluoromethyl group on the anilide ring, have been shown to enhance anticonvulsant activity.[13]
Vasodilator and Smooth Muscle Relaxant Properties
Intriguingly, a derivative of 2-chloro-2-phenylacetamide, namely 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, has been synthesized as an isoquinoline precursor and has shown potential as a vasodilator and smooth muscle relaxant.[15] This activity is believed to be mediated through the stimulation of endogenous nitric oxide (NO) synthesis.[15] The compound was found to affect the intracellular signaling pathways of serotonin (5-HT) and increase the expression of neuronal nitric oxide synthase (nNOS).[15]
Quantitative Data Summary
| Compound/Derivative | Biological Activity | Model/Assay | Quantitative Data | Reference |
| 2-chloro-N-phenylacetamide | Antifungal | C. albicans & C. parapsilosis | MIC: 128-256 µg/mL | [7] |
| 2-(4-Fluorophenyl)-N-(phenyl with nitro group)acetamide | Anticancer | PC3 cell line | IC50 = 52 µM | [9] |
| 4-aminophenylacetamide derivative | Anticonvulsant | Electroshock-induced convulsions | ED50 = 50.50 mg/kg | [14] |
| 2-chloro-N,N-diphenylacetamide derivative | Analgesic | Hot plate model | Significant analgesic response | [12] |
Mechanism of Action: A Deeper Dive
The diverse biological activities of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide derivatives stem from their ability to interact with various biological targets. While the exact mechanism is not fully elucidated for all derivatives, several key pathways have been implicated.
Modulation of Nitric Oxide Signaling
As mentioned, certain derivatives can act as vasodilators by stimulating the production of nitric oxide.[15] NO is a critical signaling molecule that plays a key role in vasodilation and smooth muscle relaxation. It achieves this by activating guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP), leading to a decrease in intracellular calcium levels and subsequent muscle relaxation.[15] The ability of these acetamide derivatives to increase nNOS expression suggests a direct or indirect influence on the NO signaling cascade.
Diagram: Proposed Mechanism of Vasodilation
Caption: Proposed pathway for vasodilation by acetamide derivatives.
Future Perspectives and Conclusion
The 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide scaffold and its derivatives represent a highly versatile and promising class of compounds with a wide range of potential therapeutic applications. The straightforward synthesis allows for the creation of large and diverse chemical libraries for screening and optimization.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of how different substituents on the phenyl rings affect biological activity will be crucial for designing more potent and selective compounds.
-
Mechanism of Action Studies: Further investigation into the precise molecular targets and signaling pathways modulated by these derivatives is needed to fully understand their therapeutic potential and potential side effects.
-
In Vivo Efficacy and Safety: Promising lead compounds identified in vitro will require thorough evaluation in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
References
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2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. (n.d.). Retrieved from [Link]
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Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC - NIH. (2020, August 31). Retrieved from [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PubMed. Retrieved from [Link]
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Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. (2022, April 28). MDPI. Retrieved from [Link]
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(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. (n.d.). Retrieved from [Link]
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Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. (2019, December 10). Oriental Journal of Chemistry. Retrieved from [Link]
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SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (2025, August 7). ResearchGate. Retrieved from [Link]
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2-Chloro-N-(4-methoxyphenyl)acetamide | C9H10ClNO2 | CID 31123. (n.d.). PubChem. Retrieved from [Link]
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Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). PubMed Central. Retrieved from [Link]
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Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. (2021, March 30). PubMed. Retrieved from [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012, January 2). International Journal of Pharma Sciences and Research. Retrieved from [Link]
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Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014, October 13). ResearchGate. Retrieved from [Link]
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Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (n.d.). SciELO. Retrieved from [Link]
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Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (2022, March 9). PubMed. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Laboratory Preparation of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide
Executive Summary & Scientific Context
α-Chloroamides are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules for the pharmaceutical and agrochemical industries.[1][2] Their utility stems from the presence of two reactive centers: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution. This dual reactivity allows for extensive molecular diversification.[2]
This document provides a detailed, field-proven protocol for the laboratory synthesis of a specific α-chloroamide, 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide (CAS No: 10295-48-4).[3] The described methodology is centered around the robust and widely adopted Schotten-Baumann reaction, a reliable method for forming amide bonds.[4][5] The synthesis involves the N-acylation of p-anisidine (4-methoxyaniline) with 2-chloro-2-phenylacetyl chloride in a biphasic system. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical validation steps to ensure a successful and reproducible synthesis.
Reaction Principle: The Schotten-Baumann Acylation
The synthesis of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide is achieved via a nucleophilic acyl substitution reaction between p-anisidine and 2-chloro-2-phenylacetyl chloride. The protocol is executed under Schotten-Baumann conditions, which are specifically designed to facilitate the acylation of amines and alcohols.[4]
Causality of Experimental Choices:
-
Biphasic System: The reaction is performed in a two-phase solvent system, typically consisting of an organic solvent (like dichloromethane or diethyl ether) and water.[4] The reactants and the final product are soluble in the organic phase, while the base and the acid byproduct reside in the aqueous phase. This separation prevents unwanted side reactions, such as the hydrolysis of the highly reactive acyl chloride, and simplifies the purification process.
-
Aqueous Base: A key feature of the Schotten-Baumann reaction is the use of an aqueous base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[6][7] The base serves two critical functions:
-
It neutralizes the hydrochloric acid (HCl) generated as a byproduct of the reaction. This is crucial because the HCl would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[6]
-
By scavenging the acid, the base drives the reaction equilibrium towards the formation of the amide product.[8]
-
Reaction Mechanism: The reaction proceeds through a nucleophilic acyl substitution mechanism.[5] The lone pair of electrons on the nitrogen atom of p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloro-2-phenylacetyl chloride. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and forming the amide bond. The liberated HCl is immediately neutralized by the base in the aqueous phase.[7]
Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.
Materials and Equipment
Reagents & Consumables
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Recommended Purity |
| p-Anisidine | 104-94-9 | C₇H₉NO | 123.15 | ≥99% |
| 2-Chloro-2-phenylacetyl chloride | 2912-62-1 | C₈H₆Cl₂O | 189.04 | ≥97% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | ≥98% |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Aqueous Solution |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | Aqueous Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Reagent Grade |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Reagent Grade |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Reagent Grade |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | High Purity |
Laboratory Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Reflux condenser
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Analytical balance
-
pH indicator strips or pH meter
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Safety & Hazard Management
General Precautions: This procedure must be conducted in a well-ventilated fume hood. A standard operating procedure (SOP) should be in place before commencing work. An emergency eyewash station and safety shower must be readily accessible.
Chemical-Specific Hazards:
-
2-Chloro-2-phenylacetyl chloride: This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas.[9][10] It causes severe skin burns and eye damage. Inhalation may cause respiratory irritation.[11] Handle with extreme care in an anhydrous environment.
-
Dichloromethane (DCM): A suspected carcinogen and volatile solvent. Avoid inhalation and skin contact.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin and eye burns.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory when handling corrosive reagents.[9][12]
-
Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[12]
-
Respiratory Protection: Use only within a certified chemical fume hood.[9] For emergencies or spills outside the hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[12]
Waste Disposal:
-
All organic waste containing dichloromethane must be collected in a designated chlorinated solvent waste container.
-
Aqueous waste should be neutralized to a pH between 6 and 8 before disposal, in accordance with local regulations.[13]
Detailed Experimental Protocol
This protocol details the synthesis on a 10 mmol scale.
Caption: Figure 2: Step-by-Step Experimental Workflow.
Step 1: Reaction Setup
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add p-anisidine (1.23 g, 10.0 mmol).
-
Add 50 mL of dichloromethane (DCM) and 50 mL of a 1 M aqueous sodium hydroxide solution.
-
Fit the flask with a dropping funnel and a reflux condenser. Place the entire setup in an ice-water bath and begin vigorous stirring to create an emulsion.
Step 2: Addition of Acyl Chloride
-
In a separate dry flask, dissolve 2-chloro-2-phenylacetyl chloride (2.08 g, 11.0 mmol, 1.1 eq) in 20 mL of anhydrous DCM.
-
Transfer this solution to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirring biphasic mixture over a period of 30 minutes. The causality for this slow, cooled addition is to control the exothermic reaction and minimize the hydrolysis of the acyl chloride.[14] Maintain the internal temperature between 0 and 5 °C.
Step 3: Reaction Progression
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring vigorously for 2-3 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the p-anisidine spot indicates reaction completion.
Step 4: Product Work-up and Isolation
-
Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.
-
Separate the layers. Extract the aqueous layer once more with 25 mL of DCM.
-
Combine the organic layers. Wash the combined organic phase sequentially with:
-
50 mL of deionized water
-
50 mL of saturated aqueous sodium bicarbonate solution (to remove any unreacted acyl chloride and acidic impurities)
-
50 mL of brine (to reduce the amount of dissolved water in the organic layer)
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Step 5: Purification
-
The resulting crude solid should be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
The final product should be a white to off-white solid. A similar synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide yielded colorless crystals.[1]
Characterization and Quality Control
| Parameter | Expected Result | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Yield | 80-90% (typical) | Gravimetric Analysis |
| Molecular Formula | C₁₅H₁₄ClNO₂ | Mass Spectrometry |
| Molecular Weight | 275.73 g/mol | Mass Spectrometry |
| ¹H NMR | Expect characteristic peaks for aromatic protons, methoxy group, N-H proton, and the benzylic proton adjacent to the chlorine. | ¹H NMR Spectroscopy |
| FT-IR (cm⁻¹) | Expect characteristic peaks around 3200-3300 (N-H stretch), 1650-1670 (C=O amide I band), and 1510-1540 (N-H bend amide II band). A related compound showed peaks at 3200 (NH) and 1640 (C=O).[1] | FT-IR Spectroscopy |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of acyl chloride. 2. p-Anisidine was protonated. 3. Ineffective stirring. | 1. Ensure DCM is anhydrous and addition is slow at 0-5 °C. 2. Ensure sufficient base is present (check pH of aqueous layer). 3. Increase stirring speed to ensure good mixing of the two phases. |
| Product is an oil or fails to crystallize | 1. Presence of impurities. 2. Incorrect recrystallization solvent ratio. | 1. Repeat the aqueous washes during work-up. Consider purification by column chromatography. 2. Adjust the ethyl acetate/hexane ratio. Try scratching the inside of the flask to induce crystallization. |
| Multiple spots on TLC after reaction | 1. Incomplete reaction. 2. Formation of side products (e.g., from hydrolysis). | 1. Extend the reaction time. 2. Purify the crude product using flash column chromatography on silica gel. |
Conclusion
The Schotten-Baumann protocol detailed herein provides a reliable and efficient method for the synthesis of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide. By carefully controlling the reaction temperature, ensuring efficient mixing, and performing a thorough work-up, researchers can consistently obtain a high yield of the pure product. The synthesized α-chloroamide is a valuable building block, ready for subsequent derivatization in various research and development applications, including the synthesis of novel pharmaceutical agents.[15]
References
-
Yathirajan, H. S., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(10). Available at: [Link]
-
Acikbas, Y., et al. (2024). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. Available at: [Link]
-
Todorova, K., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. MDPI. Available at: [Link]
-
Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. ResearchGate. Available at: [Link]
-
Jacobs, W. A., & Heidelberger, M. (1921). Chloroacetamide. Organic Syntheses, 1, 15. Available at: [Link]
-
Fisher Scientific. (2009). Material Safety Data Sheet - DL-2-Chloro-2-Phenylacetyl Chloride, 97%. Cole-Parmer. Available at: [Link]
-
Shushizadeh, M. R., et al. (2012). Sulfonylation of p-anisidine with p-chloro sulfonyl chloride in the presence of different catalyst with CH3CN as a solvent. ResearchGate. Available at: [Link]
-
Rakhimova, S., et al. (2021). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. Available at: [Link]
-
Wikipedia. Schotten–Baumann reaction. Available at: [Link]
-
Organic Syntheses. chloroacetamide. Available at: [Link]
- Google Patents. New compounding technology for 2,4,6-trimethyl phenylacetyl chloride.
-
Eshak, E. A., et al. (2023). Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate. Available at: [Link]
-
Grokipedia. Schotten–Baumann reaction. Available at: [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]
-
Clay, A. B., et al. (2022). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. PMC - NIH. Available at: [Link]
-
Mebel, A. M., et al. (2000). Reaction of Phenyl Radicals with Acetylene: Quantum Chemical Investigation of the Mechanism and Master Equation Analysis of the Kinetics. ResearchGate. Available at: [Link]
-
New Jersey Department of Health. (2010). HAZARD SUMMARY - PHENYLACETYL CHLORIDE. NJ.gov. Available at: [Link]
-
Thyzoid. (2022). Making Chloroacetamide a Precursor to Many Pharmaceuticals. YouTube. Available at: [Link]
-
American Journal of Applied Science and Technology. (2024). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Available at: [Link]
Sources
- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
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- 7. nvpublicationhouse.com [nvpublicationhouse.com]
- 8. Amide Synthesis [fishersci.co.uk]
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- 10. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. aksci.com [aksci.com]
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- 15. mdpi.com [mdpi.com]
Analytical Techniques for N-Substituted Acetamides: A Comprehensive Guide for Researchers
Introduction: The Significance of N-Substituted Acetamides
N-substituted acetamides represent a critical structural motif in a vast array of chemical entities, from active pharmaceutical ingredients (APIs) to performance materials. Their prevalence in medicinal chemistry is particularly noteworthy, forming the backbone of numerous drugs due to their ability to engage in crucial hydrogen bonding interactions within biological targets.[1] The versatility of the N-substituted acetamide scaffold allows for fine-tuning of physicochemical properties, influencing everything from solubility and stability to metabolic profiles and target affinity. Consequently, robust and reliable analytical methodologies are paramount for the characterization, quantification, and quality control of these compounds throughout the research and development lifecycle.
This guide provides an in-depth exploration of the primary analytical techniques employed for the comprehensive analysis of N-substituted acetamides. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, empowering researchers to not only execute these methods but also to intelligently adapt and troubleshoot them for their specific applications.
Chromatographic Techniques: The Workhorse of Separation and Quantification
Chromatography stands as the cornerstone for the separation and quantification of N-substituted acetamides from complex matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is fundamentally dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely employed technique for the analysis of N-substituted acetamides, owing to its versatility in handling a broad range of polarities and molecular weights.
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The strength of the interaction between the analyte and the stationary phase determines its retention time, allowing for both qualitative and quantitative analysis.
-
Column Selection: Reversed-phase (RP) HPLC is the most common mode for N-substituted acetamide analysis.[2][3] C18 (octadecyl) columns are a standard starting point, offering excellent hydrophobic retention for a wide variety of these compounds. For more polar N-substituted acetamides, a C8 or a polar-embedded column may provide better retention and peak shape.
-
Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile (MeCN) or methanol.[2][3] The ratio of these solvents is adjusted to achieve optimal separation. The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase is often necessary to suppress the ionization of any acidic or basic functional groups present in the analyte or matrix, thereby improving peak shape and reproducibility.[2][3] For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid or ammonium formate are essential.[3]
-
Detection: Ultraviolet (UV) detection is the most common method for HPLC analysis of N-substituted acetamides, provided the analyte possesses a suitable chromophore. For compounds lacking a strong UV chromophore, or for achieving higher sensitivity and selectivity, mass spectrometry (MS) detection is the preferred choice.[4][5]
Experimental Workflow: HPLC Analysis
Caption: A typical workflow for the HPLC analysis of N-substituted acetamides.
Protocol: Quantitative Analysis of an N-Substituted Acetamide by RP-HPLC
Objective: To determine the concentration of a target N-substituted acetamide in a sample.
Materials:
-
HPLC system with UV or MS detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Reference standard of the N-substituted acetamide
-
Sample containing the N-substituted acetamide
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of ACN and water. Add a small amount of formic acid (e.g., 0.1% v/v) and degas the solution.
-
Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (usually the mobile phase or a component of it) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serially diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the sample in the same solvent used for the standard solutions.[6] Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Method Setup:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the injection volume (e.g., 10 µL).
-
Set the detector wavelength to the λmax of the analyte or use appropriate MS parameters.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the sample solution(s).
-
-
Data Processing:
-
Integrate the peak corresponding to the N-substituted acetamide in each chromatogram.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the N-substituted acetamide in the sample by interpolating its peak area on the calibration curve.
-
| Parameter | Typical Condition | Rationale |
| Column | C18, 25 cm x 2 mm, 4 µm particle size | Provides good retention for a wide range of N-substituted acetamides.[4] |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Common reversed-phase conditions; formic acid improves peak shape and is MS-compatible.[2][3] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm or MS (MRM mode) | UV is a general-purpose detector; MS provides higher sensitivity and selectivity.[4] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Table 1: Example HPLC conditions for N-substituted acetamide analysis.
Gas Chromatography (GC)
For volatile and thermally stable N-substituted acetamides, GC offers high resolution and sensitivity.
GC separates compounds based on their partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column. Volatility and interaction with the stationary phase are the key separation parameters.
-
Derivatization: Many N-substituted acetamides have polar N-H bonds that can lead to poor peak shape and tailing in GC. Derivatization, such as alkylation, can be employed to replace the active hydrogen with an alkyl group, making the molecule less polar and more volatile.[6]
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point for the analysis of N-substituted acetamides.
-
Detector: A Flame Ionization Detector (FID) is a common and robust detector for general-purpose analysis. For higher sensitivity and structural information, a Mass Spectrometer (MS) is the detector of choice (GC-MS).
Spectroscopic Techniques: Unveiling Molecular Structure
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of N-substituted acetamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules, including N-substituted acetamides.
NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). The chemical shift of the N-H proton can be highly variable and is dependent on solvent and concentration.[7]
-
¹³C NMR: Provides information on the number of different types of carbon atoms and their chemical environment. The carbonyl carbon of the acetamide group typically appears in the downfield region of the spectrum.
-
2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
-
Restricted Rotation: The C-N bond in amides has partial double bond character, which can lead to restricted rotation and the observation of two distinct sets of signals for the substituents on the nitrogen atom at room temperature.[8][9]
Mass Spectrometry (MS)
MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight of a compound and for obtaining structural information through fragmentation patterns.
In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their m/z ratio and detected.
-
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule.
-
Structural Elucidation: The fragmentation pattern of an N-substituted acetamide in the mass spectrometer can provide valuable information about its structure. Common fragmentation pathways include cleavage of the C-N bond and the bonds adjacent to the carbonyl group.
-
Quantitative Analysis: When coupled with a chromatographic separation technique (LC-MS or GC-MS), MS can be used for highly sensitive and selective quantification, often in the picogram to femtogram range.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies.
-
N-H Stretch: A sharp absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H bond in secondary amides.
-
C=O Stretch (Amide I band): A strong absorption band typically appears in the range of 1630-1680 cm⁻¹, which is characteristic of the carbonyl group in an amide.[10]
-
N-H Bend (Amide II band): This absorption, found in the region of 1510-1570 cm⁻¹, arises from a combination of N-H bending and C-N stretching vibrations.[10]
Integrated Analytical Approach
A comprehensive analysis of N-substituted acetamides rarely relies on a single technique. Instead, a multi-faceted approach is employed to gain a complete understanding of the sample.
Caption: An integrated approach for the comprehensive analysis of N-substituted acetamides.
Conclusion
The analytical landscape for N-substituted acetamides is both broad and deep, offering a powerful toolkit for researchers in drug discovery, development, and beyond. A thorough understanding of the principles and practical considerations of chromatographic and spectroscopic techniques is essential for generating high-quality, reliable data. By adopting an integrated analytical approach, scientists can confidently characterize these important molecules, ensuring their identity, purity, and performance in their intended applications.
References
- SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- ResearchGate. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
- PubMed Central. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO.
- MDPI. (2021). Thermochemistry, Bond Energies and Internal Rotor Potentials of Acetic Acid Hydrazide, Acetamide, N-Methyl Acetamide (NMA) and Radicals.
- BenchChem. (n.d.). Comparative analysis of N-substituted acetamides in drug design.
- ResearchGate. (2019). Conformational behaviour of acetamide derivatives studied by NMR spectroscopic and computational methods.
- ACS Publications. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
Sources
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- 2. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 5. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. Thermochemistry, Bond Energies and Internal Rotor Potentials of Acetic Acid Hydrazide, Acetamide, N-Methyl Acetamide (NMA) and Radicals | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: High-Sensitivity GC-MS Analysis of Chloroacetamide Compounds in Environmental Matrices
Introduction: The Analytical Imperative for Chloroacetamide Herbicides
Chloroacetamide herbicides, including widely used compounds like alachlor, metolachlor, and acetochlor, are mainstays in modern agriculture for controlling broadleaf and grassy weeds in crops such as corn and soybeans.[1] Their efficacy, however, is matched by environmental persistence and potential health concerns, leading to their classification as priority pollutants by regulatory bodies worldwide. These compounds and their more mobile degradation products can contaminate surface and groundwater, necessitating robust and sensitive analytical methods for monitoring and risk assessment.[1][2]
Gas chromatography-mass spectrometry (GC-MS) has long been a cornerstone technique for the analysis of parent chloroacetamide compounds.[3] Its combination of high-resolution chromatographic separation and definitive mass-based identification makes it ideal for the selective and sensitive quantification of these semi-volatile pesticides in complex environmental matrices.[3][4] In contrast, their more polar ethane sulfonic acid (ESA) and oxanilic acid (OA) degradates are typically analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as outlined in methods like U.S. EPA Method 535.[1][5][6][7]
This application note provides a comprehensive guide for researchers and laboratory professionals on the analysis of parent chloroacetamide compounds using GC-MS. It details field-proven methodologies for sample preparation from water matrices, optimized instrument parameters, and a complete, self-validating protocol designed to ensure data of the highest accuracy and integrity.
Principle of the Method
The analytical workflow is designed to isolate the target chloroacetamide compounds from the sample matrix, separate them from interfering substances, and perform definitive identification and quantification. The process involves three core stages:
-
Extraction: Target analytes are partitioned from the aqueous sample matrix into an immiscible organic solvent using Liquid-Liquid Extraction (LLE) or concentrated onto a solid sorbent via Solid-Phase Extraction (SPE). For solid samples like fruits and vegetables, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted.[8][9]
-
Chromatographic Separation: The concentrated extract is injected into a gas chromatograph. The volatile compounds are separated based on their boiling points and differential interactions with a capillary column of specific polarity.
-
Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI) and fragmented. The resulting mass spectrum provides a unique chemical fingerprint for identification, while selected characteristic ions are monitored for highly sensitive quantification.
The following diagram illustrates the comprehensive workflow for this analysis.
Caption: Overall workflow for GC-MS analysis of chloroacetamides.
Sample Preparation: The Foundation of Accurate Analysis
The quality of GC-MS analysis is critically dependent on effective sample preparation.[4] The primary goals are to extract the analytes of interest from the matrix, remove interfering substances, and concentrate the sample to achieve the desired sensitivity.
Causality in Extraction Choices
-
For Aqueous Samples (e.g., River Water, Groundwater):
-
Liquid-Liquid Extraction (LLE): This classic technique is robust and effective for chloroacetamides.[10] Dichloromethane is a common solvent choice due to its polarity, which is suitable for extracting these compounds, and its volatility, which facilitates easy removal during the concentration step.[10][11] Salting out with sodium chloride is often employed to increase the partitioning of the analytes into the organic phase by reducing their solubility in the aqueous layer.[10]
-
Solid-Phase Extraction (SPE): SPE offers several advantages over LLE, including reduced solvent consumption, higher sample throughput, and cleaner extracts.[11] For chloroacetamides, C18 (octadecylsilane) or graphitized carbon-based cartridges are effective sorbents.[5][12]
-
-
For Solid and High-Matrix Samples (e.g., Soil, Fruits, Vegetables):
-
QuEChERS: This method has become the standard for pesticide residue analysis in food and agricultural products.[8][13] It involves an initial extraction with acetonitrile followed by a partitioning step using salts (e.g., MgSO₄, NaCl). A subsequent cleanup step, known as dispersive SPE (d-SPE), uses sorbents like primary secondary amine (PSA) to remove matrix components such as organic acids and sugars, resulting in a clean extract suitable for GC-MS analysis.[14]
-
GC-MS Instrumentation and Optimized Parameters
Instrument configuration and method parameters must be carefully optimized to ensure sharp peaks, good separation, and high sensitivity for target chloroacetamides.
Rationale for Parameter Selection
-
Gas Chromatograph (GC):
-
Injector: A splitless injection is preferred for trace analysis to ensure the maximum transfer of analytes onto the column.[15] A high injector temperature (e.g., 250°C) ensures the rapid volatilization of the chloroacetamide compounds.[10]
-
Carrier Gas: Helium is the most common carrier gas, providing good efficiency and inertness. A constant flow rate (e.g., 1.0-1.2 mL/min) is recommended.[8]
-
Column: A non-polar or mid-polarity column is ideal. A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) offers excellent resolution and thermal stability for a wide range of pesticides, including chloroacetamides.[8]
-
Oven Temperature Program: A temperature ramp is essential for separating compounds with different boiling points. The program should start at a low enough temperature to trap early-eluting compounds and ramp up to a temperature sufficient to elute all target analytes in a reasonable time.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Standard Electron Ionization (EI) at 70 eV is highly reproducible and generates extensive fragmentation, creating a rich mass spectrum that is ideal for library matching and structural confirmation.[8]
-
Acquisition Mode:
-
Full Scan: Acquires a complete mass spectrum over a defined range (e.g., 50-450 amu). This is excellent for identifying unknown compounds and confirming the identity of targets.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative accuracy, SIM mode is superior. The mass spectrometer is set to monitor only a few specific, characteristic ions for each target compound, increasing the dwell time on those ions and significantly improving the signal-to-noise ratio.[2]
-
-
Transfer Line and Ion Source Temperature: These should be maintained at high temperatures (e.g., 280°C and 260°C, respectively) to prevent condensation and contamination.[8]
-
Typical GC-MS Parameters for Chloroacetamide Analysis
The following table summarizes typical instrument parameters and characteristic ions for the analysis of common chloroacetamide herbicides.
| Parameter | Setting | Rationale |
| GC System | ||
| Injector | Splitless, 250°C | Maximizes analyte transfer for trace analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Column | 30m x 0.25mm, 0.25µm 5% Phenyl-Methylpolysiloxane | Versatile mid-polarity column for pesticide analysis. |
| Oven Program | 80°C (1 min), ramp 15°C/min to 200°C, ramp 20°C/min to 300°C (5 min hold) | Provides good separation of target analytes from matrix components. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard, robust ionization with reproducible fragmentation. |
| Acquisition Mode | Full Scan (50-450 amu) for identification; SIM for quantification | Scan for confirmation, SIM for superior sensitivity. |
| Transfer Line Temp. | 280°C | Prevents analyte condensation before MS entry. |
| Ion Source Temp. | 260°C | Maintains a clean source and ensures efficient ionization. |
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Alachlor | 160 | 188 | 237 |
| Acetochlor | 146 | 176 | 223 |
| Metolachlor | 162 | 238 | 283 |
Detailed Experimental Protocol: Analysis in Water by LLE-GC-MS
This protocol provides a step-by-step methodology for the determination of chloroacetamides in water. All glassware should be scrupulously cleaned and solvent-rinsed to avoid contamination.[11]
Reagents and Standards
-
Solvents: Pesticide residue grade Dichloromethane (DCM), Ethyl Acetate, Hexane.
-
Reagents: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours). Sodium Chloride (ACS grade, baked at 400°C for 4 hours).
-
Standards: Certified reference standards of Alachlor, Acetochlor, Metolachlor, and an appropriate internal standard (e.g., Terbuthylazine). Prepare a stock solution (e.g., 100 µg/mL) in ethyl acetate and perform serial dilutions to create calibration standards (e.g., 5, 10, 50, 100, 250 ng/mL).[13]
Step-by-Step Procedure
-
Sample Collection & Preservation: Collect a 500 mL water sample in a clean glass bottle. If residual chlorine is present, dechlorinate with sodium thiosulfate.[4] Store at 4°C until extraction.[4]
-
Internal Standard Spiking: Allow the sample to reach room temperature. Transfer the 500 mL sample to a 1 L separatory funnel. Spike with a known amount of internal standard solution (e.g., 50 µL of a 10 µg/mL solution).
-
Salting Out: Add 30 g of baked sodium chloride to the separatory funnel and shake vigorously to dissolve. This enhances the extraction efficiency.[10]
-
First Extraction: Add 60 mL of DCM to the funnel. Stopper and shake vigorously for 2 minutes, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate for 10 minutes. The DCM layer will be at the bottom.
-
Collect Organic Layer: Drain the lower DCM layer through a funnel containing anhydrous sodium sulfate (to remove residual water) into a collection flask.
-
Repeat Extraction: Repeat the extraction (steps 4-6) two more times with fresh 60 mL aliquots of DCM, combining all extracts in the same collection flask.
-
Concentration: Concentrate the combined extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Solvent Exchange & Final Volume: Add 5 mL of ethyl acetate and continue concentrating down to a final volume of precisely 1.0 mL.
-
Analysis: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.[15]
Quality Control
-
Method Blank: An aliquot of reagent water is carried through the entire procedure to check for contamination.
-
Matrix Spike: A duplicate sample is spiked with a known concentration of target analytes before extraction to assess method recovery and matrix effects.[14]
-
Calibration: Analyze the calibration standards to generate a calibration curve. The instrument response for each analyte should be linear over the concentration range (R² > 0.995).
Conclusion: A Validated Approach for Regulatory Compliance
The GC-MS methodology detailed in this note provides a robust, sensitive, and reliable framework for the routine analysis of chloroacetamide herbicides in environmental water samples. The combination of optimized liquid-liquid extraction and specific instrument parameters ensures high-quality data suitable for regulatory monitoring and scientific research. The principles of sample preparation and analysis described can be adapted to other matrices and target compound lists. Adherence to rigorous quality control procedures is paramount for generating legally defensible and scientifically sound results.[13][14]
References
-
Vargo, J.D. (2015). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. Available at: [Link]
-
Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. Agilent. Available at: [Link]
-
Liu, R.H., & Lin, D.L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]
-
Akyüz, M., & Ata, S. (2020). Sensitive Determination of Acetochlor, Alachlor, Metolachlor and Fenthion Utilizing Mechanical Shaking Assisted Dispersive Liquid-Liquid Microextraction Prior to Gas Chromatography-Mass Spectrometry. PubMed. Available at: [Link]
-
Shoemaker, J.A. (2005). Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]
-
SCIEX. (n.d.). EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS. SCIEX. Available at: [Link]
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Ziogou, K., et al. (2021). Development and Validation of Pesticide Residues Determination Method in Fruits and Vegetables through Liquid and Gas Chromatography Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS) Employing Modified QuEChERS Method and a Centrifugal Vacuum Concentrator. MDPI. Available at: [Link]
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Introduction: Unlocking the Therapeutic Potential of the Phenylacetamide Scaffold
An In-Depth Technical Guide to the In Vitro Evaluation of Novel Phenylacetamide Derivatives
The phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse biological activities. Its derivatives have been explored for their potential as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents.[1][2][3][4] The versatility of the phenylacetamide core allows for facile chemical modification, enabling the generation of large libraries of novel compounds. However, the successful development of these derivatives into clinical candidates hinges on a systematic and robust in vitro evaluation to elucidate their biological activity, mechanism of action, and drug-like properties.
This application note provides a comprehensive, tiered strategy for the in vitro characterization of novel phenylacetamide derivatives. As a senior application scientist, the goal is to present a field-tested framework that moves beyond simple protocol recitation. We will delve into the causality behind experimental choices, ensuring that each step provides validated, decision-enabling data. The guide is structured to logically progress from broad primary screens to specific mechanism-of-action and pharmacokinetic profiling assays, empowering researchers to identify and advance the most promising candidates.
The following diagram illustrates the proposed screening cascade, a systematic approach to efficiently characterize novel phenylacetamide derivatives.
Caption: General workflow for in vitro screening of phenylacetamide derivatives.
Part 1: Primary Screening - The Foundational Assessment of Bioactivity
The initial phase of characterization focuses on assessing the general biological impact of the novel derivatives. A primary cytotoxicity screen is indispensable; it serves a dual purpose by identifying compounds with potential as cytotoxic agents (e.g., for oncology) and establishing a non-toxic concentration range for subsequent, more sensitive mechanistic assays.[5]
Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)
Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and pharmacology.[6][7] Its principle lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting it to a purple formazan product, the absorbance of which is directly proportional to the number of viable cells. This colorimetric method is robust, cost-effective, and amenable to high-throughput screening.[6][7] Choosing a panel of cell lines is critical. For an initial screen, this should include at least one cancer cell line relevant to a potential therapeutic area (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) and a non-cancerous cell line (e.g., HEK293) to assess general cytotoxicity and selectivity.[1][6]
Trustworthiness: A self-validating protocol includes multiple controls. A "vehicle" control (e.g., 0.1% DMSO) establishes the baseline for 100% viability. A "positive" control, a known cytotoxic agent like doxorubicin, confirms the assay is responsive. "No-cell" controls account for background absorbance. Running the assay at multiple time points (e.g., 24 and 48 hours) can distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[5][6]
Caption: Step-by-step workflow for a typical MTT cytotoxicity assay.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each phenylacetamide derivative in DMSO. Create a series of dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Cytotoxicity Profile
Summarize the results in a table for clear comparison of potency and selectivity.
| Compound ID | Cell Line (e.g., MCF-7) IC₅₀ (µM) | Cell Line (e.g., PC3) IC₅₀ (µM) | Non-Cancerous Cell Line (e.g., HEK293) IC₅₀ (µM) |
| Phenylacetamide-01 | 15.2 ± 1.8 | 25.6 ± 2.5 | > 100 |
| Phenylacetamide-02 | > 100 | > 100 | > 100 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.4 |
Part 2: Secondary Screening - Uncovering the Mechanism of Action
Compounds that demonstrate interesting activity in the primary screen (either potent cytotoxicity against cancer cells or low toxicity overall) are advanced to secondary, mechanism-based assays. The choice of assay should be guided by the structural features of the derivatives and known activities of the phenylacetamide class.
Enzyme Inhibition Assays
Expertise & Experience: Enzyme inhibition is a primary mechanism by which small molecule drugs exert their effects.[8] Assays measuring the modulation of enzyme activity are fundamental in drug discovery for identifying and characterizing how compounds interact with biological pathways. Phenylacetamide derivatives have been reported to inhibit several key enzyme classes.
Causality: The COX-1 and COX-2 enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[2] Inhibition of these enzymes is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). A fluorometric or LC-MS/MS-based assay can quantify the inhibition of COX activity by the novel derivatives, providing a direct measure of their anti-inflammatory potential.[9][10]
Caption: Inhibition of the COX pathway as a mechanism for anti-inflammatory action.
Detailed Protocol: Fluorometric COX Activity Assay
This protocol is adapted from commercially available kits.[11]
-
Reagent Preparation: Prepare assay buffer, probe, and cofactor solutions as per the kit manufacturer's instructions. Reconstitute purified COX-1 or COX-2 enzyme.
-
Reaction Setup: In a 96-well black plate, add assay buffer, the test compound at various concentrations, and the COX enzyme.
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the reaction by adding arachidonic acid.
-
Kinetic Measurement: Immediately begin measuring the fluorescence in a kinetic mode (e.g., every 1-2 minutes for 15-30 minutes) at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the rate (slope) of the reaction for each well. Determine the percent inhibition relative to a vehicle control and calculate the IC₅₀ value.
Causality: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[12] Their aberrant activity is linked to cancer development, making them a key therapeutic target.[12][13] A fluorometric assay can be used to screen for HDAC inhibitors among the phenylacetamide derivatives.[14]
Detailed Protocol: Fluorometric HDAC Activity Assay
This protocol is based on a two-step reaction.[15]
-
Reaction Setup: In a 96-well black plate, add HeLa nuclear extract (as a source of HDACs) or purified HDAC enzyme, assay buffer, and the test compound at various concentrations.
-
Substrate Addition: Add the fluorogenic HDAC substrate (an acetylated peptide linked to a fluorescent group).
-
HDAC Reaction: Incubate at 37°C for 30-60 minutes. During this time, HDACs deacetylate the substrate.
-
Developer Addition: Add the developer solution, which contains a protease that specifically cleaves the deacetylated substrate, releasing the fluorescent group.
-
Fluorescence Measurement: Incubate for 15 minutes at room temperature and then measure the fluorescence (e.g., Ex/Em = 355/460 nm).
-
Data Analysis: Subtract the background fluorescence (no enzyme control). Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
GABAA Receptor Potentiation Assay (Neurological/CNS Potential)
Expertise & Experience: The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of inhibitory neurotransmission in the brain.[16] Its modulation is a key mechanism for anxiolytic, sedative, and anticonvulsant drugs. Phenylacetamide derivatives may act as positive allosteric modulators, potentiating the effect of GABA.[17][18] This can be assessed using electrophysiology or, more readily for screening, with fluorescent imaging plate reader (FLIPR) assays that measure changes in membrane potential.
Trustworthiness: The assay must include GABA alone to establish a baseline response. A known GABAA potentiator, such as diazepam, should be used as a positive control. The test compounds should also be assessed in the absence of GABA to check for direct agonist activity.
Detailed Protocol: FLIPR Membrane Potential Assay
-
Cell Culture: Use a cell line stably expressing the GABAA receptor subtypes of interest (e.g., HEK293-GABAA α1β2γ2).
-
Cell Plating and Dye Loading: Plate the cells in a 384-well black, clear-bottom plate. The next day, load the cells with a membrane potential-sensitive dye according to the manufacturer's protocol.
-
Compound Addition: Use the FLIPR instrument to add the phenylacetamide derivatives at various concentrations to the wells. Incubate for a short period (e.g., 3-10 minutes).
-
GABA Stimulation: Add a sub-maximal concentration of GABA (e.g., EC₂₀) to all wells and immediately record the change in fluorescence over time.
-
Data Analysis: The potentiation is measured as the increase in the GABA-induced fluorescence signal in the presence of the compound compared to GABA alone. Plot the percent potentiation against the compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal potentiation).
Data Presentation: Summary of Mechanistic Assays
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | HDAC IC₅₀ (µM) | GABAA Potentiation EC₅₀ (µM) |
| Phenylacetamide-01 | 5.5 ± 0.7 | 0.9 ± 0.1 | > 50 | Not Active |
| Phenylacetamide-03 | > 50 | > 50 | 12.3 ± 1.5 | Not Active |
| Phenylacetamide-07 | > 50 | > 50 | > 50 | 2.1 ± 0.3 |
| Celecoxib (Control) | 15.1 ± 1.9 | 0.05 ± 0.01 | N/A | N/A |
| SAHA (Control) | N/A | N/A | 0.02 ± 0.005 | N/A |
| Diazepam (Control) | N/A | N/A | N/A | 0.03 ± 0.007 |
Part 3: Lead Characterization - Validating and Profiling Promising Compounds
Derivatives that show potent and selective activity in secondary screens are considered "hits" or "leads" and warrant further investigation to validate their mechanism in a more physiological context and to assess their basic drug-like properties.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Expertise & Experience: A compound may inhibit a purified enzyme but fail to work in a cell due to poor permeability or rapid efflux. CETSA is a powerful technique that confirms direct binding of a drug to its target protein within intact cells.[19][20][21] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[20][21] This provides unequivocal evidence of target engagement in a physiological environment.
Trustworthiness: The CETSA protocol requires precise temperature control and robust protein detection methods (e.g., Western blot or AlphaScreen®). A key control is the vehicle-treated sample, which establishes the baseline melting curve of the target protein. A compound that does not bind the target should not produce a thermal shift.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA using Western Blot
-
Cell Treatment: Culture cells to near confluency. Treat with either vehicle (DMSO) or the test compound at a saturating concentration (e.g., 10x IC₅₀) for 1-2 hours.
-
Heating: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a PCR machine, followed by cooling to 4°C.[19]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Detection: Collect the supernatant (soluble fraction). Quantify the amount of the target protein remaining in the supernatant at each temperature using Western blotting.
-
Data Analysis: For both vehicle and compound-treated samples, plot the band intensity of the soluble target protein against the temperature. The shift in the midpoint of the curve (the melting temperature, Tm) between the vehicle and the treated sample (ΔTm) indicates target stabilization.
In Vitro Metabolic Stability Assay
Causality: A drug's efficacy is highly dependent on its pharmacokinetic profile, particularly its rate of metabolism.[22] An early assessment of metabolic stability using liver subcellular fractions (microsomes) or intact hepatocytes can predict in vivo clearance.[23][24] Compounds that are too rapidly metabolized are often poor clinical candidates. This assay measures the rate of disappearance of the parent compound over time.[23]
Detailed Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL protein), and the test compound (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the cofactor NADPH.
-
Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile containing an internal standard) to quench the reaction.[22]
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the initial linear portion of this plot gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂ = 0.693/k) and the intrinsic clearance (Cl_int).
Data Presentation: Lead Characterization Profile
| Compound ID | Target Engagement (CETSA ΔTm, °C) | Metabolic Stability (t₁/₂, min in HLM) |
| Phenylacetamide-01 | +5.2 (COX-2) | 45 |
| Verapamil (Control) | N/A | < 5 (High Turnover) |
| Buspirone (Control) | N/A | > 60 (Low Turnover) |
Conclusion
The systematic in vitro evaluation framework presented here provides a robust pathway for advancing novel phenylacetamide derivatives from initial synthesis to lead candidate selection. By progressing through a logical sequence of primary, secondary, and profiling assays, researchers can build a comprehensive data package for each compound. This tiered approach ensures that resources are focused on derivatives with the most promising therapeutic potential, characterized by potent and selective biological activity, a well-defined mechanism of action, confirmed cellular target engagement, and favorable metabolic stability. The integration of these datasets empowers informed, data-driven decisions, ultimately accelerating the journey from the laboratory bench to potential clinical application.
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Troubleshooting & Optimization
Technical Support Center: N-Acylation Reactions
Welcome to the technical support center for N-acylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of amide bond formation. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your N-acylation reactions effectively. This resource is structured in a question-and-answer format to directly address the challenges you may encounter at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered during N-acylation reactions, offering insights into their causes and practical solutions.
I. Low Reaction Yield
Question 1: My N-acylation reaction is giving a low yield. What are the potential causes and how can I improve it?
Low yields in N-acylation reactions can be attributed to several factors, ranging from suboptimal reaction conditions to the nature of your starting materials.[1] A systematic approach to troubleshooting is key.
Potential Causes & Solutions:
-
Incomplete Reaction: Aromatic amines are generally less nucleophilic than aliphatic amines and may require more forcing conditions to drive the reaction to completion.[1]
-
Poor Solubility of Reactants: If your amine or acylating agent has poor solubility in the chosen solvent, the reaction kinetics will be significantly hindered.[1]
-
Solution: Select a solvent that effectively dissolves both reactants. Common solvents for N-acylation include dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). In some cases, using a biphasic system like the Schotten-Baumann reaction conditions (e.g., an organic solvent and water with a base) can be effective.[4]
-
-
Hydrolysis of the Acylating Agent: Acylating agents such as acyl chlorides and anhydrides are highly susceptible to hydrolysis in the presence of moisture.[1] This reduces the effective concentration of your electrophile.
-
Solution: Always use freshly opened or properly stored anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Protonation of the Amine: The acidic byproduct of the reaction (e.g., HCl from an acyl chloride) can protonate the starting amine, rendering it non-nucleophilic and effectively quenching the reaction.[1][4]
-
Solution: Incorporate a suitable base in your reaction to neutralize the acid byproduct. The choice of base is critical and depends on the specific reaction conditions. Common choices include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like sodium carbonate or sodium hydroxide.[4]
-
-
Steric Hindrance: If either the amine or the acylating agent is sterically hindered, the nucleophilic attack at the carbonyl carbon can be impeded.
-
Solution: For sterically demanding substrates, consider using a more reactive acylating agent or a coupling agent that forms a highly reactive intermediate. For instance, converting a carboxylic acid to an acyl fluoride, which is more reactive than the corresponding acyl chloride, can be beneficial. Alternatively, employing potent coupling reagents like HATU can overcome the challenge of acylating sterically hindered amino acids.[5]
-
II. Side Reactions and Impurities
Question 2: I'm observing multiple spots on my TLC plate. What are the common side reactions in N-acylation, and how can I suppress them?
The formation of byproducts is a common challenge in N-acylation. Understanding the potential side reactions is the first step toward minimizing them.
Common Side Reactions & Mitigation Strategies:
-
Diacylation: Primary amines can sometimes undergo a second acylation to form a diacyl-substituted product, particularly if an excess of a highly reactive acylating agent is used.[4]
-
Mitigation: Carefully control the stoichiometry of your reactants. A slight excess (1.05-1.2 equivalents) of the acylating agent is often sufficient. Adding the acylating agent slowly to the reaction mixture can also help to avoid localized high concentrations that favor diacylation.
-
-
O-Acylation: If your amine substrate also contains a hydroxyl group (e.g., amino alcohols), competitive O-acylation can occur.
-
Mitigation: The chemoselectivity between N- and O-acylation can often be controlled by the choice of catalyst and reaction conditions. For instance, in the acylation of nucleosides, catalyst-free conditions can favor N-acylation, while the use of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can promote O-acylation.[3] Protecting the hydroxyl group prior to N-acylation is another robust strategy.
-
-
Racemization: In the case of chiral amines or carboxylic acids (especially in peptide synthesis), racemization can be a significant issue, leading to a mixture of diastereomers.
-
Mitigation: The choice of coupling reagent and additives is crucial to suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt) are widely used in conjunction with carbodiimides (e.g., DCC, DIC) to minimize racemization.[5][6] Coupling reagents like HATU are also known for their ability to facilitate rapid coupling with low levels of racemization.[5]
-
-
Formation of Ureas and Guanidinium Salts: When using carbodiimide coupling agents like DCC or DIC, the urea byproduct can sometimes be difficult to remove. Additionally, uronium-based coupling reagents like HBTU can isomerize to their guanidinium form.[5]
-
Mitigation: If using DIC, the resulting diisopropylurea is more soluble in organic solvents than the dicyclohexylurea produced from DCC, simplifying purification.[6] For uronium-based reagents, understanding their stability and reactivity is key to optimizing their use.
-
Experimental Protocols and Data
To provide a practical context, here are some representative protocols and data tables.
Protocol 1: General Procedure for N-Acylation using an Acyl Chloride under Schotten-Baumann Conditions
This protocol is a classic and robust method for acylating a wide range of amines.
Step-by-Step Methodology:
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Addition of Base: Add an aqueous solution of a base, such as 10% sodium hydroxide (2.0 equivalents).
-
Cooling: Cool the biphasic mixture in an ice bath with vigorous stirring.
-
Addition of Acyl Chloride: Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The vigorous stirring is crucial to ensure efficient mixing between the two phases.
-
Reaction: Allow the reaction to warm to room temperature and continue stirring for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine and excess base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Table 1: Common Coupling Reagents for N-Acylation of Carboxylic Acids
When starting from a carboxylic acid, a coupling reagent is necessary to activate the carboxyl group for reaction with the amine.
| Coupling Reagent | Acronym | Common Additive | Key Features and Considerations |
| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt, HOAt | Highly effective, but the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, which can complicate purification. |
| N,N'-Diisopropylcarbodiimide | DIC | HOBt, HOAt | Similar reactivity to DCC, but the diisopropylurea byproduct is more soluble in organic solvents, simplifying work-up.[6] |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | DIPEA | A widely used uronium salt-based coupling reagent that promotes rapid amide bond formation with low racemization.[5] |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | DIPEA | A highly effective coupling reagent, particularly for sterically hindered amino acids and challenging couplings where HOBt-based reagents may be less effective.[5] |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | DIPEA | A phosphonium salt-based coupling reagent often used in solid-phase peptide synthesis.[6] |
Visualizing Reaction Pathways and Troubleshooting Logic
Diagrams can be invaluable tools for understanding complex chemical processes and for making informed decisions during troubleshooting.
Diagram 1: General Mechanism of N-Acylation with an Acyl Chloride
This diagram illustrates the fundamental steps of nucleophilic acyl substitution.
Caption: A systematic troubleshooting workflow for addressing low yields in N-acylation reactions.
References
-
N-Acylation Reactions of Amines. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Shaikh, V. S., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]
- Roy, M. (2024). N-Acylation Reactions of Amines. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier.
-
Katritzky, A. R., et al. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35. [Link]
-
Katritzky, A. R., et al. (2004). N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]
-
Acylation Overview, Mechanism & Agents. (n.d.). Study.com. Retrieved January 27, 2026, from [Link]
-
Kovács, P., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 494. [Link]
-
Li, Z., et al. (2018). Chemoselective Acylation of Nucleosides. Angewandte Chemie International Edition, 57(42), 13835-13839. [Link]
-
Shaikh, V. S., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]
-
Wang, Y., et al. (2023). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. Organic Letters, 25(30), 5656-5661. [Link]
-
Acylation of Amines, Part 1: with Acyl Halides. (2021, February 9). YouTube. [Link]
Sources
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- 2. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
Technical Support Center: Optimizing Reaction Conditions for Chloroacetyl Chloride Reagents
Welcome to the Technical Support Center for chloroacetyl chloride applications. This guide is designed for researchers, scientists, and professionals in drug development who utilize chloroacetyl chloride in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This center is structured to address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established scientific literature.
Introduction to Chloroacetyl Chloride: A Double-Edged Sword in Synthesis
Chloroacetyl chloride (ClCOCH₂Cl) is a highly valuable bifunctional reagent in organic synthesis. Its utility stems from two reactive sites: a highly electrophilic acyl chloride and a nucleophilically susceptible alkyl chloride. This dual reactivity allows for the facile introduction of a chloroacetyl group, which can then serve as a handle for further functionalization.[1][2] However, this high reactivity is a double-edged sword, often leading to challenges in controlling selectivity and minimizing side reactions. Understanding the interplay of reaction parameters is therefore critical for success.
Core Principles of Reactivity
The primary reaction of chloroacetyl chloride is acylation, where a nucleophile attacks the carbonyl carbon of the acyl chloride. This is a classic nucleophilic acyl substitution reaction. The general mechanism is depicted below:
Caption: General mechanism of nucleophilic acyl substitution with chloroacetyl chloride.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Low or No Product Yield
Q1: I'm not getting any of my desired chloroacetylated product. What could be the issue?
A1: Low or no yield can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Handling:
-
Chloroacetyl Chloride Purity: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis.[3] Exposure to atmospheric moisture will convert it to chloroacetic acid, which is unreactive under these conditions. Always use freshly opened or distilled chloroacetyl chloride.
-
Solvent Anhydrousness: Ensure your solvents are strictly anhydrous. Any water present will preferentially react with the chloroacetyl chloride.[3]
-
Substrate Purity: Impurities in your starting material can interfere with the reaction. Ensure your substrate is pure before starting the reaction.
-
-
Reaction Conditions:
-
Inadequate Temperature: While many acylations with chloroacetyl chloride are exothermic and proceed at room temperature or below, some less reactive nucleophiles may require gentle heating.[4] However, excessive heat can lead to side reactions and decomposition.
-
Presence of a Base: The reaction generates hydrochloric acid (HCl) as a byproduct.[5] This can protonate your nucleophile, rendering it unreactive. The presence of a base is crucial to neutralize the HCl and drive the reaction to completion.[6]
-
Incorrect Stoichiometry: Ensure you are using the correct molar ratios of reactants. A common starting point is a slight excess (1.1-1.2 equivalents) of chloroacetyl chloride.
-
Q2: My reaction is sluggish and gives a low yield, even with a base. What can I do?
A2: A sluggish reaction points towards issues with reactivity or reaction conditions. Consider the following optimizations:
-
Choice of Base: The type of base can significantly impact the reaction outcome.
-
Non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to scavenge HCl without competing with the substrate.[7]
-
Pyridine can act as both a base and a nucleophilic catalyst, which can be beneficial for less reactive substrates.[2]
-
For reactions in aqueous media, an inorganic base like sodium bicarbonate or a phosphate buffer can be effective.[8]
-
-
Solvent Effects: The polarity of the solvent can influence the reaction rate. While there isn't a universal "best" solvent, consider the following:
-
Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are common choices.
-
Highly polar aprotic solvents like dimethylformamide (DMF) can sometimes accelerate the reaction but may also promote side reactions.[4]
-
For certain substrates, particularly those with poor solubility in organic solvents, aqueous systems or biphasic conditions (Schotten-Baumann reaction) can be very effective.[6][9]
-
-
Temperature Control: For exothermic reactions, it is crucial to control the temperature to prevent side reactions. Adding the chloroacetyl chloride dropwise at a low temperature (e.g., 0 °C) can help manage the exotherm.[2]
Formation of Multiple Products and Impurities
Q3: My TLC/LC-MS shows multiple spots/peaks. What are the likely side products?
A3: The formation of multiple products is a common challenge due to the bifunctional nature of chloroacetyl chloride and the potential for side reactions.
-
Diacylation: If your substrate has multiple nucleophilic sites (e.g., a diamine or an amino alcohol), diacylation can occur. To favor mono-acylation, you can try:
-
Using a limiting amount of chloroacetyl chloride.
-
Running the reaction at a lower temperature.
-
Using a bulky base that may sterically hinder the second acylation.
-
-
Reaction with the α-Chloro Group: The chloro group on the acetyl moiety can also undergo nucleophilic substitution, leading to dimerization or polymerization, especially if the initial product is a good nucleophile.[10] This is more likely to occur at higher temperatures or with prolonged reaction times.
-
Hydrolysis: As mentioned, hydrolysis of chloroacetyl chloride to chloroacetic acid is a major side reaction if moisture is present.[3]
-
Reaction with the Base: While non-nucleophilic bases are generally used, they can sometimes react with highly reactive electrophiles. For example, hindered amines like Hunig's base have been reported to react with chloroacetyl chloride under certain conditions.[7]
Q4: I am working with a phenol and I am getting a mixture of O-acylated and C-acylated products. How can I improve the selectivity?
A4: The competition between O-acylation (ester formation) and C-acylation (Friedel-Crafts acylation) is a known issue with phenolic substrates. The outcome is highly dependent on the catalyst and reaction conditions.
-
Catalyst Choice:
-
Solvent and Temperature: The choice of solvent and temperature can also influence the selectivity. Non-polar solvents and lower temperatures generally favor O-acylation.
Work-up and Purification Challenges
Q5: I am having trouble purifying my chloroacetylated product. What are some common issues and solutions?
A5: Purification of chloroacetylated compounds can be challenging due to their reactivity and physical properties.
-
Emulsions during Extraction: The presence of HCl salts of the base can lead to emulsions during aqueous work-up. Washing with brine can help break up emulsions.
-
Product Instability on Silica Gel: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive products. Using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) can mitigate this issue.
-
Crystallization Difficulties: If your product is an oil or difficult to crystallize, consider the following:
-
Solvent Screening: Experiment with a variety of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane). A guide to crystallization can be a useful resource.[11]
-
Seeding: If you have a small amount of crystalline material, use it to seed a supersaturated solution of your product.
-
Slow Evaporation: Dissolve your product in a volatile solvent and allow it to evaporate slowly in a loosely capped vial.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with chloroacetyl chloride?
A1: Chloroacetyl chloride is a corrosive, toxic, and lachrymatory substance.[3] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It reacts violently with water, so ensure all glassware is dry and work under an inert atmosphere (e.g., nitrogen or argon) when possible.[3]
Q2: How should I store chloroacetyl chloride?
A2: Store chloroacetyl chloride in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and alcohols.[1]
Q3: Can I use chloroacetyl chloride with sterically hindered amines or alcohols?
A3: Reactions with sterically hindered substrates can be challenging and may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of a more potent catalyst.[5] However, these conditions can also increase the likelihood of side reactions. Careful optimization of the reaction parameters is necessary.
Q4: Is it possible to selectively react with one functional group in a polyfunctional molecule?
A4: Yes, achieving selectivity is possible by exploiting the different reactivities of the functional groups. For example, amines are generally more nucleophilic than alcohols, allowing for selective N-acylation in the presence of a hydroxyl group, especially under controlled pH conditions in aqueous media.[8][12] For molecules with multiple similar functional groups, protecting group strategies may be necessary.[13]
Q5: Can chloroacetyl chloride be used as a protecting group?
A5: Yes, the chloroacetyl group can be used as a protecting group for amines and alcohols.[8] It is stable under various conditions and can be cleaved under specific conditions, although detailed procedures for cleavage are not as widely reported as for more common protecting groups.[14][15]
Experimental Protocols
Protocol 1: General N-Acylation of an Amine
This protocol is a general starting point for the N-acylation of a primary or secondary amine.
-
Reactant Preparation: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.
-
Reaction Setup: Cool the solution to 0 °C in an ice bath with stirring.
-
N-Acylation Reaction: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Caption: Workflow for a typical N-acylation reaction with chloroacetyl chloride.
Protocol 2: Chemoselective N-Acylation of an Amino Alcohol in Aqueous Buffer
This protocol is adapted from a method for the selective N-acylation of amino alcohols in a biocompatible medium.[8]
-
Reactant Preparation: Dissolve the amino alcohol (1.0 eq) in a 0.1 M phosphate buffer (pH 7.4).
-
N-Acylation Reaction: Add chloroacetyl chloride (1.1 eq) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Continue to stir for approximately 20-30 minutes. The reaction is typically rapid.
-
Isolation:
-
If the product precipitates, collect it by filtration and wash with cold water.
-
If the product is soluble, extract it with an organic solvent (e.g., ethyl acetate). Dry the organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Common Solvents for Chloroacetylation Reactions
| Solvent | Dielectric Constant (20 °C) | Properties | Typical Applications |
| Dichloromethane (DCM) | 9.1 | Aprotic, good solubility for many organic compounds | General purpose, good for reactions at low to moderate temperatures. |
| Tetrahydrofuran (THF) | 7.5 | Aprotic, can coordinate with cations | General purpose, often used with bases like DBU.[13] |
| Ethyl Acetate | 6.0 | Aprotic, less polar than DCM or THF | Good for work-up and purification, can also be used as a reaction solvent. |
| Acetonitrile | 37.5 | Polar aprotic | Can accelerate reactions, but may also promote side reactions. |
| Water (with buffer) | 80.1 | Protic, "green" solvent | Excellent for chemoselective N-acylation of amino alcohols.[8] |
| Toluene | 2.4 | Non-polar aprotic | Used in some industrial processes, particularly for Friedel-Crafts reactions. |
Note: The choice of solvent can significantly affect reaction rates and selectivity. The optimal solvent should be determined empirically for each specific reaction.[16]
Conclusion
Chloroacetyl chloride is a powerful and versatile reagent, but its successful application requires a thorough understanding of its reactivity and careful control of reaction conditions. By systematically addressing potential issues related to reagent quality, reaction parameters, and work-up procedures, you can significantly improve the yield and purity of your desired products. This guide provides a starting point for troubleshooting and optimization, but as with all chemical reactions, empirical optimization for your specific substrate and desired outcome is key.
References
-
Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. (n.d.). MDPI. Retrieved from [Link]
-
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018). Taylor & Francis. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020). Chemical Reviews. Retrieved from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Chapter 7. Alcohols, Thiols, Phenols, Ethers. (n.d.). SIUE. Retrieved from [Link]
-
Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. (2000). PubMed. Retrieved from [Link]
-
Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. (2015). PubMed. Retrieved from [Link]
-
Effect of solvent on the acylation reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Protecting Groups. (n.d.). chem.iitb.ac.in. Retrieved from [Link]
-
Separation and Rectification of Chloroacetyl Chloride from TiCl4. (n.d.). MDPI. Retrieved from [Link]
-
Chloroacetyl chloride – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Organic synthesis advice (amide linker using chloroacetyl chloride)? (2015). Reddit. Retrieved from [Link]
-
Theoretical study on the mechanism of chloroacetyl chloride decomposition. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiols and Sulfides. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. (n.d.). Huskie Commons. Retrieved from [Link]
-
In Situ, Real-Time Emission FTIR Spectroscopy as a Diagnostic for Ash Deposition During Coal Combustion. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Reaction Chemistry & Engineering. (n.d.). RSC Publishing. Retrieved from [Link]
-
Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. (n.d.). MDPI. Retrieved from [Link]
-
Advice for Crystallization. (n.d.). Universität Potsdam. Retrieved from [Link]
-
Thiols And Thioethers. (2015). Master Organic Chemistry. Retrieved from [Link]
-
Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. (n.d.). ResearchGate. Retrieved from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. (n.d.). ACS Publications. Retrieved from [Link]
-
In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan. (n.d.). RSC Publishing. Retrieved from [Link]
-
Polymers - Condensation Polymerization. (2022). YouTube. Retrieved from [Link]
-
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018). ResearchGate. Retrieved from [Link]
-
Problem using Chloroacetyl Chloride. (n.d.). Sciencemadness.org. Retrieved from [Link]
-
Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015). International Journal of Chemical Studies. Retrieved from [Link]
-
Schotten Baumann Reaction. (2019). BYJU'S. Retrieved from [Link]
-
Site-Selectivity Control in Organic Reactions: A Quest To Differentiate Reactivity among the Same Kind of Functional Groups. (n.d.). ResearchGate. Retrieved from [Link]
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (n.d.). MDPI. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]
-
In Situ, Real-Time Emission FTIR Spectroscopy as a Diagnostic for Ash Deposition During Coal Combustion. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Schotten-Baumann Reaction and its Mechanism. (2021). YouTube. Retrieved from [Link]
-
Schotten-Baumann Reaction. (n.d.). Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we provide an in-depth, multi-technique approach to validate the structure of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide, a compound with potential applications in medicinal chemistry. This document moves beyond a simple recitation of methods to explain the underlying principles and rationale for our experimental choices, ensuring a self-validating and robust analytical workflow.
Introduction: The Imperative of Structural Integrity
The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. An error in structural assignment can lead to misinterpreted data, wasted resources, and in the context of drug development, potential safety concerns. The target of our investigation is 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide, with the chemical formula C₁₅H₁₄ClNO₂ and CAS number 10295-48-4.[1] Its structure presents several key features for spectroscopic analysis: a para-substituted aromatic ring, an amide linkage, a chiral center at the alpha-carbon, and a chlorine atom. Our validation strategy will leverage the synergistic strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to create a comprehensive and definitive structural proof.
The Analytical Gauntlet: A Multi-Pronged Approach
No single analytical technique can provide absolute structural proof. Therefore, we employ a battery of spectroscopic methods, each offering a unique piece of the structural puzzle. The workflow is designed to be self-validating, where the data from each technique corroborates the others.
Caption: A workflow diagram illustrating the multi-technique approach to structural validation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide, we anticipate the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 8.5 | Singlet (broad) | 1H | N-H | Amide protons are often broad and their chemical shift is concentration-dependent. |
| ~7.2 - 7.6 | Multiplet | 5H | Phenyl-H | Protons on the monosubstituted phenyl ring. |
| ~7.4 | Doublet | 2H | Ar-H (ortho to NH) | Aromatic protons on the 4-methoxyphenyl ring, deshielded by the amide group. |
| ~6.8 - 7.0 | Doublet | 2H | Ar-H (ortho to OCH₃) | Aromatic protons on the 4-methoxyphenyl ring, shielded by the methoxy group. |
| ~5.5 | Singlet | 1H | α-CH | The methine proton is deshielded by the adjacent chlorine, phenyl, and carbonyl groups. |
| ~3.8 | Singlet | 3H | OCH₃ | Methoxy group protons typically appear in this region. |
Note: Predicted chemical shifts are based on the analysis of similar structures and established substituent effects.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. Due to the lack of symmetry in the molecule, we expect to see a distinct signal for each of the 15 carbon atoms. The presence of a chiral center renders the two carbons on the 4-methoxyphenyl ring ortho to the amide and the two meta to the amide chemically non-equivalent.[3]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 170 | C=O | The carbonyl carbon of the amide. |
| ~156 | Ar-C (para to NH) | The carbon of the 4-methoxyphenyl ring attached to the methoxy group. |
| ~135 - 140 | Ar-C (ipso-phenyl) | The carbon of the phenyl ring attached to the α-carbon. |
| ~131 | Ar-C (ipso-methoxyphenyl) | The carbon of the 4-methoxyphenyl ring attached to the nitrogen. |
| ~128 - 130 | Ar-C (phenyl) | The remaining carbons of the monosubstituted phenyl ring. |
| ~121 | Ar-C (ortho to NH) | The carbons of the 4-methoxyphenyl ring ortho to the amide group. |
| ~114 | Ar-C (ortho to OCH₃) | The carbons of the 4-methoxyphenyl ring ortho to the methoxy group. |
| ~60 - 65 | α-C | The methine carbon is significantly deshielded by the attached chlorine atom. |
| ~55 | OCH₃ | The methoxy carbon. |
Note: Predicted chemical shifts are based on established ranges for similar functional groups.[4]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide proton.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A wider spectral width will be necessary (typically 0-200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations, which is invaluable for confirming the connectivity of the molecular fragments.
-
II. Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the molecular weight of a compound and information about its elemental composition through high-resolution measurements.[5] The fragmentation pattern can also offer clues about the molecule's structure.
Expected Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular weight of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide is 275.73 g/mol .[1] Due to the presence of chlorine, we expect to see two molecular ion peaks:
-
[M]⁺ at m/z 275: corresponding to the molecule containing the ³⁵Cl isotope.
-
[M+2]⁺ at m/z 277: corresponding to the molecule containing the ³⁷Cl isotope. The relative intensity of these peaks should be approximately 3:1, reflecting the natural abundance of the chlorine isotopes.
-
-
High-Resolution Mass Spectrometry (HRMS): An exact mass measurement can confirm the elemental composition. For C₁₅H₁₄³⁵ClNO₂, the calculated exact mass is 275.0713.
-
Key Fragmentation Patterns: Electron impact (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID) will likely lead to characteristic fragments. Some plausible fragmentation pathways include:
-
Loss of a chlorine radical (•Cl) to give a fragment at m/z 240.
-
Cleavage of the amide bond, leading to fragments corresponding to the acylium ion and the aniline moiety.
-
Loss of the phenyl group from the α-carbon.
-
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., ESI or APCI).
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.
-
III. Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Secondary Amide |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic (CH and CH₃) |
| ~1670 | C=O stretch (Amide I) | Secondary Amide |
| ~1540 | N-H bend (Amide II) | Secondary Amide |
| ~1600, ~1510, ~1450 | C=C stretch | Aromatic Ring |
| ~1240 | C-O stretch | Aryl ether |
| ~750-700 | C-Cl stretch | Chloroalkane |
Note: The exact positions of the peaks can be influenced by the molecular environment and hydrogen bonding.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for this analysis.
-
Data Acquisition:
-
Record a background spectrum.
-
Place the sample in the instrument and record the sample spectrum.
-
The spectrum is typically collected over the range of 4000-400 cm⁻¹.
-
Comparison with Potential Isomers
A crucial step in structural validation is to consider and rule out potential isomers. For 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide, several positional isomers could be plausible synthetic byproducts. For example:
-
Isomer A: 2-chloro-N-(2-methoxyphenyl)-2-phenylacetamide: The methoxy group is at the ortho position. This would lead to a different splitting pattern in the aromatic region of the ¹H NMR spectrum for the methoxy-substituted ring.
-
Isomer B: 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide: The methoxy group is at the meta position, again resulting in a distinct aromatic proton coupling pattern.
-
Isomer C: N-(4-methoxyphenyl)-2-chloro-3-phenylpropanamide: The phenyl group is on the β-carbon. This would significantly alter the ¹H and ¹³C NMR signals for the aliphatic portion of the molecule.
A careful analysis of the NMR data, particularly the coupling patterns of the aromatic protons and the chemical shifts of the aliphatic protons and carbons, will allow for the unambiguous differentiation of the target molecule from these and other potential isomers.
Caption: A diagram illustrating the comparison of the target molecule with potential isomers.
Conclusion: A Consensus for Confidence
The structural validation of a molecule like 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide requires a meticulous and multi-faceted analytical approach. By integrating the data from ¹H and ¹³C NMR, high-resolution mass spectrometry, and infrared spectroscopy, we can build a comprehensive and self-consistent structural proof. The agreement between the predicted and experimental data across all three techniques, coupled with the ability to rule out plausible isomers, provides the highest level of confidence in the assigned structure. This rigorous validation is not merely an academic exercise; it is an essential prerequisite for any further investigation or application of the compound in research and development.
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UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Ramli, Y., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 565–569. [Link]
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ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]
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A Senior Application Scientist's Guide to the 1H NMR Spectrum of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide
An In-Depth Analysis and Comparative Interpretation for Researchers
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for providing detailed information about the molecular structure of a compound. This guide offers an in-depth interpretation of the 1H NMR spectrum of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide, a compound of interest in medicinal chemistry. Drawing upon established principles of NMR spectroscopy and comparative data from related structures, this document serves as a practical resource for researchers, scientists, and professionals in drug development.
The Causality Behind Experimental Choices in NMR Spectroscopy
The acquisition of a high-quality 1H NMR spectrum is not a matter of arbitrary parameter selection. Each choice is dictated by the physicochemical properties of the analyte and the desired level of structural detail. For a molecule like 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide, the choice of a deuterated solvent is critical. A common choice, deuterated chloroform (CDCl3), is often selected for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. However, for compounds with exchangeable protons, such as the amide proton in our target molecule, deuterated dimethyl sulfoxide (DMSO-d6) can be advantageous as it often allows for the observation of N-H protons, which may be broadened or absent in other solvents.
The strength of the magnetic field, expressed in megahertz (MHz), directly influences the resolution and sensitivity of the spectrum. A higher field strength, such as 400 MHz or greater, is generally preferred to resolve complex spin-spin coupling patterns and to mitigate signal overlap, which is particularly relevant in molecules with multiple aromatic rings.
Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum
A self-validating protocol for the acquisition of the 1H NMR spectrum of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide is detailed below. This protocol is designed to ensure reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup (400 MHz NMR Spectrometer):
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of a reference peak (e.g., the residual solvent peak).
-
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (to achieve an adequate signal-to-noise ratio).
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl3 at 7.26 ppm or DMSO-d6 at 2.50 ppm).
-
Integrate all signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicity (splitting pattern) of each signal to deduce information about neighboring protons.
-
Interpreting the 1H NMR Spectrum of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide
The structure of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide presents several distinct proton environments that give rise to a characteristic 1H NMR spectrum. The interpretation relies on a systematic analysis of chemical shifts, integration values, and coupling patterns.
Predicted 1H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (OCH3) | ~3.8 | Singlet (s) | 3H | N/A |
| H-b (CH-Cl) | ~5.3-5.5 | Singlet (s) | 1H | N/A |
| H-c (Aromatic) | ~6.9 | Doublet (d) | 2H | ~8-9 |
| H-d (Aromatic) | ~7.4 | Doublet (d) | 2H | ~8-9 |
| H-e (Aromatic) | ~7.3-7.5 | Multiplet (m) | 5H | N/A |
| H-f (N-H) | ~8.0-9.0 | Singlet (s) | 1H | N/A |
Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions.
Detailed Peak Assignments and Rationale
-
Methoxy Protons (H-a): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet. Their chemical shift is expected in the range of 3.7-3.9 ppm, a characteristic region for methoxy groups attached to an aromatic ring.[1]
-
Methine Proton (H-b): This proton is situated on a carbon atom that is alpha to both a chlorine atom and a carbonyl group, as well as a phenyl ring. These electron-withdrawing groups will significantly deshield this proton, causing its signal to appear downfield. A chemical shift in the range of 5.3-5.5 ppm is anticipated. As there are no adjacent protons, this signal is expected to be a singlet.
-
Aromatic Protons of the 4-methoxyphenyl Ring (H-c and H-d): The 4-methoxyphenyl group will exhibit a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets. The protons ortho to the electron-donating methoxy group (H-c) are more shielded and will appear at a lower chemical shift (upfield) compared to the protons ortho to the electron-withdrawing amide group (H-d). The coupling between these ortho protons will result in a doublet for each, with a typical ortho coupling constant of 8-9 Hz.[2][3]
-
Aromatic Protons of the Phenyl Ring (H-e): The five protons on the monosubstituted phenyl ring will likely appear as a complex multiplet in the aromatic region, typically between 7.3 and 7.5 ppm. The signals for the ortho, meta, and para protons may overlap, making individual assignment challenging without higher field NMR or 2D NMR techniques.[2]
-
Amide Proton (H-f): The amide proton is attached to a nitrogen atom and its chemical shift can be highly variable, often appearing as a broad singlet. In a non-protic solvent like CDCl3, it may be observed in the range of 8.0-9.0 ppm. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. In some cases, this peak may be too broad to be easily observed or may exchange with trace amounts of water in the solvent.
Comparative Analysis with Structurally Related Compounds
To enhance the confidence in our spectral interpretation, a comparison with the 1H NMR data of related molecules is invaluable.
-
N-(4-methoxyphenyl)acetamide: In this simpler analog, the protons on the 4-methoxyphenyl ring appear as two doublets, and the methoxy group gives a singlet around 3.78 ppm. The amide proton is also observed.[4][5] This confirms the expected pattern for the substituted aromatic ring in our target molecule.
-
2-Chloro-N-phenylacetamide: The 1H NMR spectrum of this compound shows a singlet for the -CH2Cl protons around 4.02 ppm.[6][7] In our target molecule, the presence of an additional phenyl group on this carbon (making it a methine proton) will cause a further downfield shift, consistent with our prediction of ~5.3-5.5 ppm.
Visualizing Molecular Structure and Proton Environments
The following diagram illustrates the structure of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide with the different proton environments labeled.
Caption: Molecular structure of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide with labeled protons.
Conclusion
The interpretation of the 1H NMR spectrum of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide is a logical process that integrates fundamental NMR principles with comparative data from analogous structures. By carefully analyzing the chemical shifts, integration values, and coupling patterns, a confident structural assignment can be made. This guide provides a framework for researchers to approach the spectral interpretation of this and similar molecules, emphasizing the importance of a systematic and evidence-based methodology. The ability to accurately decipher such spectra is a critical skill in the advancement of chemical and pharmaceutical sciences.
References
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]_ aromatic_assign.pdf
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PubChem. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]
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PubChem. (n.d.). N-(4-Methoxyphenyl)acetamide. Retrieved from [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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ACD/Labs. (2026, January 13). Methoxy groups just stick out. Retrieved from [Link]
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ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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Ramli, Y., Al-Subari, N., Tahir, M. N., & Essassi, E. M. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 564–568. [Link]
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Reich, H. J. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. Retrieved from [Link]
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Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (2025, August 10). 2-Chloro-N-phenylacetamide. Retrieved from [Link]
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SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Phenylacetamide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]
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ARKIVOC. (2023). Supplementary Material Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, February 8). Paracetamol and other acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI contrast agents. Retrieved from [Link]
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Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?. Retrieved from [Link]
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National Institutes of Health. (2022, February 15). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Retrieved from [Link]
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YouTube. (2019, December 11). H NMR coupling and coupling constants. Retrieved from [Link]
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Chegg.com. (2024, December 4). Solved The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2). Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of Phenylacetamide Analogs: A Guide for Researchers
In the dynamic landscape of drug discovery and development, the phenylacetamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological activity. This guide provides a comprehensive comparative analysis of phenylacetamide analogs across key therapeutic areas, including antibacterial, anticancer, anticonvulsant, and anti-inflammatory applications. By delving into the structure-activity relationships, mechanisms of action, and supporting experimental data, this document serves as an in-depth technical resource for researchers, scientists, and professionals in the field of drug development.
The Phenylacetamide Core: A Foundation for Diverse Bioactivity
Phenylacetamide, a simple molecule consisting of a phenyl group attached to an acetamide, provides a unique structural framework that allows for extensive chemical modification. This adaptability is the cornerstone of its diverse pharmacological profile. The phenyl ring and the acetamide moiety can be substituted with various functional groups, leading to a vast library of analogs with distinct physicochemical properties and biological targets. This guide will explore how subtle changes in the molecular architecture of phenylacetamide can profoundly impact its therapeutic potential.
Comparative Biological Activity of Phenylacetamide Analogs
The following sections provide a detailed comparison of phenylacetamide analogs across four major areas of biological activity. The analysis is supported by quantitative data from preclinical studies, shedding light on the structure-activity relationships that govern their efficacy.
Antibacterial Activity
Phenylacetamide derivatives have shown significant promise as antibacterial agents, with several analogs exhibiting potent activity against a range of pathogenic bacteria. The introduction of various substituents on the phenyl ring and the acetamide nitrogen has been a key strategy in optimizing their antibacterial spectrum and potency.
A notable example is the class of N-phenylacetamide derivatives containing 4-arylthiazole moieties. These compounds have demonstrated impressive in vitro activity against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc)[1][2].
Structure-Activity Relationship (SAR) Insights:
The antibacterial efficacy of these analogs is significantly influenced by the nature and position of substituents on the aryl ring attached to the thiazole moiety[1].
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as fluorine, chlorine, and bromine, at the para-position of the phenyl ring generally enhances antibacterial activity[1]. For instance, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) exhibits a lower EC50 value compared to its chloro and bromo counterparts, indicating higher potency[1].
-
Position of substituents: The position of the substituent on the phenyl ring is also critical. Generally, para-substituted analogs are more active than their ortho- or meta-isomers[1].
-
Mechanism of Action: Some of these compounds are believed to exert their antibacterial effect by disrupting the bacterial cell membrane, leading to cell lysis[1].
Table 1: Comparative Antibacterial Activity of Phenylacetamide Analogs
| Compound ID | Substituent (R) | EC50 (µM) against Xoo | Reference |
| A1 | 4-Fluoro | 156.7 | [1] |
| A4 | 4-Chloro | >200 | [1] |
| A7 | 4-Bromo | >200 | [1] |
| A11 | 4-Methyl | >200 | [1] |
| Bismerthiazol | (Standard) | 230.5 | [1] |
| Thiodiazole copper | (Standard) | 545.2 | [1] |
Anticancer Activity
The phenylacetamide scaffold has been extensively explored for the development of novel anticancer agents. Derivatives of phenylacetamide have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis and cell cycle arrest.
One area of interest has been the development of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives. These compounds have shown promising activity, particularly against prostate (PC3) and breast (MCF-7) cancer cell lines[3].
Structure-Activity Relationship (SAR) Insights:
-
Nitro and Methoxy Groups: The presence of a nitro group on the N-phenyl ring tends to confer higher cytotoxic activity compared to a methoxy group[3].
-
Position of Nitro Group: The position of the nitro group also plays a role, with para- and meta-substituted compounds showing significant activity.
Another promising approach involves the synthesis of phenylacetamide derivatives of resveratrol, a natural compound with known anticancer properties. These analogs are designed to improve the bioavailability and stability of resveratrol while retaining its antiproliferative effects[2]. These derivatives have been shown to induce cell cycle arrest at the G1 phase and trigger apoptosis in breast cancer cells[2]. The proposed mechanism involves the modulation of key signaling pathways, including those regulated by p53 and topoisomerase II[4].
Table 2: Comparative Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Analogs
| Compound ID | Substituent on N-phenyl ring | Cell Line | IC50 (µM) | Reference |
| 2b | m-Nitro | PC3 | 52 | [3] |
| 2c | p-Nitro | PC3 | 80 | [3] |
| 2c | p-Nitro | MCF-7 | 100 | [3] |
| Imatinib | (Reference Drug) | PC3 | 40 | [3] |
| Imatinib | (Reference Drug) | MCF-7 | 98 | [3] |
Anticonvulsant Activity
Phenylacetamide derivatives have a long history in the development of anticonvulsant drugs. The core structure is a key pharmacophore in several established antiepileptic drugs. Research continues to explore novel analogs with improved efficacy and safety profiles.
Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have identified compounds with significant protection against maximal electroshock (MES)-induced seizures in animal models[5].
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity: The lipophilicity of the molecule, as indicated by the clogP value, appears to influence the onset and duration of anticonvulsant action. More lipophilic compounds tend to show a delayed onset but longer duration of activity[5].
-
Aromatic Ring Substituents: The nature of substituents on the phenyl rings can significantly impact activity. For instance, in a series of phenylmethylenehydantoins, analogs with alkyl, halogeno, and trifluoromethyl groups on the phenyl ring exhibited good anticonvulsant activity, while those with polar groups like nitro or hydroxyl were less active or inactive[6].
The mechanism of action for many anticonvulsant phenylacetamides involves the modulation of voltage-gated sodium channels, which helps to stabilize neuronal membranes and prevent the rapid and repetitive firing associated with seizures[7][8].
Table 3: Comparative Anticonvulsant Activity of Phenylacetamide Analogs
| Compound ID | Substituent | MES Test (ED50 mg/kg) | Reference |
| 14 (phenylmethylenehydantoin) | 4-methyl | 28 | [6] |
| 12 (phenylmethylenehydantoin) | 3-methyl | 39 | [6] |
| Phenytoin (Standard) | - | 30 | [6] |
| 19 (N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide) | 2,6-dimethylphenyl | 100 (at 4h) | [5] |
Anti-inflammatory Activity
Phenylacetamide analogs have also demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators and signaling pathways.
Phenylacetamide derivatives of resveratrol have been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated monocytic cells[2]. This anti-inflammatory activity is linked to the modulation of the NF-κB signaling pathway, a key regulator of inflammation[9][10][11].
Structure-Activity Relationship (SAR) Insights:
The anti-inflammatory activity of these resveratrol derivatives is influenced by the substitution pattern on the phenylacetamide moiety, although a detailed SAR has not been fully elucidated in the reviewed literature.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of phenylacetamide analogs.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours[12].
-
Compound Treatment: Treat the cells with various concentrations of the phenylacetamide analogs and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well[12][13].
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible[12].
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in DMF) to each well to dissolve the formazan crystals[12][13].
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader[12].
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-200 g) for at least one week before the experiment[14].
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the phenylacetamide analogs orally or intraperitoneally to the test groups. A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin), and a control group receives the vehicle[14].
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat[14][15].
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection[14][16].
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Workflow Diagram:
Caption: Workflow for the carrageenan-induced paw edema assay.
Broth Microdilution for Antibacterial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Protocol:
-
Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton Broth)[17].
-
Serial Dilutions: Perform serial two-fold dilutions of the phenylacetamide analogs in a 96-well microtiter plate containing broth[18].
-
Inoculation: Inoculate each well with the standardized bacterial suspension[17].
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium[18].
Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Mechanisms of Action: Signaling Pathways
Understanding the molecular mechanisms underlying the biological activities of phenylacetamide analogs is crucial for rational drug design and optimization.
NF-κB Signaling Pathway in Inflammation
The transcription factor NF-κB is a key regulator of inflammatory responses[9]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent proteasomal degradation, allowing the freed NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes[19][20]. Phenylacetamide analogs with anti-inflammatory activity can interfere with this pathway at various points.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by phenylacetamide analogs.
Conclusion
Phenylacetamide and its analogs represent a versatile and promising class of compounds with a broad spectrum of biological activities. This guide has provided a comparative analysis of their antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties, supported by experimental data and insights into their structure-activity relationships and mechanisms of action. The detailed experimental protocols and pathway diagrams serve as a practical resource for researchers in the field. Continued exploration and optimization of the phenylacetamide scaffold hold significant potential for the development of novel and effective therapeutics for a wide range of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
